4-Methylamphetamine, (+)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
81601-14-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2S)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZDHZDWSHLNBTEB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The History and Discovery of 4-Methylamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylamphetamine (4-MA), a synthetic stimulant of the amphetamine class, has a multifaceted history, from its early investigation as a potential pharmaceutical to its emergence as a new psychoactive substance (NPS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of 4-MA. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing its chemical synthesis, mechanism of action, and the analytical methods for its study. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Introduction
4-Methylamphetamine (4-MA), also known as para-methylamphetamine (p-TAP), is a ring-methylated derivative of amphetamine. Structurally, it is the 4-methyl analog of amphetamine. While its initial exploration was in the realm of legitimate pharmaceutical research, it has since appeared sporadically on the illicit drug market, often sold as or mixed with amphetamine. This guide delves into the historical timeline of its discovery, its chemical synthesis, and its pharmacological properties.
History and Discovery
The history of 4-methylamphetamine can be traced back to the mid-20th century, with a significant gap before its re-emergence as a substance of concern in the 21st century.
-
1952: 4-MA was first investigated as an appetite suppressant.[1][2] During this period, it was given the proposed trade name "Aptrol," although its development was never completed.[1][2]
-
1973: The first report of 4-MA on the illicit drug market emerged from the United States.[3]
-
Late 2000s: 4-MA began to be detected more frequently in Europe as a new psychoactive substance, often found in samples of illicit amphetamine.[3][4] This re-emergence was hypothesized to be due to changes in the availability of precursors for illicit amphetamine synthesis.[3]
Chemical Synthesis
The primary route for the synthesis of 4-methylamphetamine is the reductive amination of 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone.[3] The Leuckart reaction is a commonly employed method for this transformation.[3]
Synthesis via Leuckart Reaction
The Leuckart reaction involves the conversion of a ketone to an amine using ammonium formate or formamide. The general workflow for the synthesis of 4-MA from 4-methyl-BMK is depicted below.
Caption: General workflow for the synthesis of 4-MA via the Leuckart reaction.
Experimental Protocol: Leuckart Reaction (General Procedure)
This is a generalized protocol based on the known chemistry of the Leuckart reaction for the synthesis of amphetamines. Specific reaction conditions for 4-MA may vary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzyl methyl ketone (1 equivalent) with an excess of ammonium formate or formamide (2-4 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of Intermediate: This step yields the N-formyl-4-methylamphetamine intermediate.
-
Hydrolysis: After cooling, the reaction mixture is subjected to acid hydrolysis to cleave the formyl group. This is typically achieved by adding a strong acid, such as hydrochloric acid, and refluxing the mixture for several hours.
-
Workup and Purification: The reaction mixture is then cooled, made alkaline with a base (e.g., sodium hydroxide), and the resulting 4-methylamphetamine freebase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be further purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.
Pharmacological Profile
4-Methylamphetamine is a potent releasing agent of the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its pharmacological activity is mediated by its interaction with the respective monoamine transporters (SERT, NET, and DAT).
Mechanism of Action
4-MA acts as a substrate for the monoamine transporters. It is taken up into the presynaptic neuron, where it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, leading to a non-exocytotic release of serotonin, norepinephrine, and dopamine into the synaptic cleft.
Caption: Mechanism of 4-MA-induced monoamine release.
Quantitative Pharmacological Data
In vitro studies have quantified the potency of 4-MA at the human monoamine transporters.
| Transporter | EC50 (nM) |
| Serotonin (SERT) | 53.4 |
| Norepinephrine (NET) | 22.2 |
| Dopamine (DAT) | 44.1 |
EC50 (half-maximal effective concentration) values represent the concentration of 4-MA required to elicit 50% of the maximal release of the respective neurotransmitter.[1]
In vivo studies in rats using microdialysis have shown that 4-MA is a more potent serotonin releaser relative to its effects on dopamine.[1]
Experimental Protocols
Monoamine Transporter Uptake Assay (General Protocol for EC50 Determination)
This protocol is a generalized procedure for determining the EC50 values of a compound at monoamine transporters, based on common methodologies in the field.
-
Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).
-
Plate Preparation: Seed the cells into 96-well microplates and allow them to adhere and form a confluent monolayer.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Dilution: Prepare a serial dilution of 4-methylamphetamine in the assay buffer.
-
Radioligand Preparation: Prepare a solution of a radiolabeled substrate for each transporter (e.g., [3H]5-HT for SERT, [3H]NE for NET, and [3H]DA for DAT) in the assay buffer.
-
Uptake Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with various concentrations of 4-MA or vehicle for a specified time.
-
Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Measurement: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand uptake against the logarithm of the 4-MA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The EC50 value for release can be determined in a similar assay format by preloading the cells with the radiolabeled substrate and then measuring the amount of radioactivity released into the buffer after exposure to 4-MA.
In Vivo Microdialysis in Rats (General Protocol)
This is a generalized protocol for in vivo microdialysis to measure neurotransmitter levels in the brain of awake rats.
-
Animal Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer 4-methylamphetamine via a chosen route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.
Caption: Workflow for in vivo microdialysis experiments in rats.
Conclusion
4-Methylamphetamine possesses a history that reflects the trajectory of many psychoactive substances, from initial scientific inquiry to its appearance in non-medical contexts. Its potent monoamine-releasing properties, with a notable preference for serotonin, distinguish it from its parent compound, amphetamine. The synthetic routes, primarily through reductive amination of 4-methyl-BMK, are well-established in principle, though clandestine production can lead to impure products. The provided experimental protocols offer a foundational understanding for researchers aiming to study the synthesis and pharmacology of 4-MA and related compounds. A thorough understanding of its chemical and pharmacological characteristics is essential for the scientific and regulatory communities to address its potential for abuse and to explore any potential therapeutic applications of related compounds.
References
The Pharmacological Profile of (+)-4-Methylamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class, originally investigated as an appetite suppressant. It has since emerged as a designer drug, often found in illicit amphetamine preparations. This document provides a comprehensive technical overview of the pharmacological profile of (+)-4-methylamphetamine, synthesizing available in vitro and in vivo data. The primary mechanism of action is potent monoamine release at serotonin, norepinephrine, and dopamine transporters. Notably, its in vivo effects are dominated by a pronounced serotonergic activity. This guide presents quantitative data on its interaction with monoamine transporters, discusses its receptor binding profile, and details its pharmacokinetics and effects on monoamine oxidase. Methodological details for key experimental procedures are provided to aid in the replication and extension of these findings.
Mechanism of Action: A Potent Monoamine Releasing Agent
(+)-4-Methylamphetamine is a potent and relatively balanced releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respective transporters: SERT, NET, and DAT. In vitro studies using rat brain synaptosomes have demonstrated its efficacy in promoting the release of these neurotransmitters.[1] This action is mediated by its ability to act as a substrate for these transporters, leading to a reversal of their normal function and subsequent non-vesicular release of neurotransmitters from the presynaptic terminal.
However, in vivo studies in rats have revealed a more nuanced profile, where (+)-4-methylamphetamine exhibits a much greater potency in elevating extracellular serotonin levels compared to dopamine.[1] This pronounced serotonergic effect in a living system is a key characteristic of its pharmacological profile and is thought to contribute significantly to its unique behavioral and toxicological effects.
Signaling Pathways of Monoamine Transporter Interaction
The interaction of (+)-4-methylamphetamine with monoamine transporters initiates a cascade of events leading to neurotransmitter release. The following diagram illustrates this proposed signaling pathway.
Quantitative Pharmacology
Monoamine Transporter Interactions
The potency of (+)-4-methylamphetamine as both an inhibitor of monoamine uptake and a promoter of monoamine release has been quantified in vitro. The following tables summarize the IC50 values for uptake inhibition and EC50 values for release at the dopamine, norepinephrine, and serotonin transporters.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (+)-4-Methylamphetamine | 44.1 | 22.2 | 53.4 |
| d-Amphetamine | 8.0 | 7.2 | 1756 |
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| (+)-4-Methylamphetamine | 44.1 | 22.2 | 53.4 |
| d-Amphetamine | 8.0 | 7.2 | 1756 |
Receptor Binding Profile
While the primary mechanism of action of (+)-4-methylamphetamine is at the monoamine transporters, it also interacts with other receptor systems. It has been identified as an agonist at the serotonin 1A (5-HT1A) receptor, an action that is linked to its hypothermic effects in rats.[2] In contrast, (+)-4-methylamphetamine does not appear to be an agonist at the human trace amine-associated receptor 1 (TAAR1). A comprehensive receptor binding screen providing Ki values for a wide range of receptors is not currently available in the published literature.
Monoamine Oxidase Inhibition
Pharmacokinetics
Detailed pharmacokinetic parameters for (+)-4-methylamphetamine in humans or preclinical species are not extensively documented in the literature. However, based on its structural similarity to other amphetamines, it is expected to be well-absorbed orally with a half-life in the range of 6-12 hours.[1]
| Parameter | Value | Species | Route |
| Elimination Half-life | 6-12 hours (estimated) | - | - |
Experimental Protocols
In Vitro Monoamine Transporter Uptake and Release Assays
Objective: To determine the potency of (+)-4-methylamphetamine to inhibit monoamine uptake and stimulate monoamine release in rat brain synaptosomes.
Protocol Summary:
-
Synaptosome Preparation: Crude synaptosomes are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization in sucrose buffer followed by differential centrifugation.
-
Uptake Inhibition Assay:
-
Synaptosomes are incubated with increasing concentrations of (+)-4-methylamphetamine or a reference compound.
-
A radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
-
After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are calculated from the concentration-response curves.
-
-
Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine.
-
After washing to remove excess radiolabel, the synaptosomes are incubated with increasing concentrations of (+)-4-methylamphetamine or a reference compound.
-
The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
-
EC50 values are calculated from the concentration-response curves.
-
In Vivo Microdialysis
Objective: To measure the effects of (+)-4-methylamphetamine on extracellular levels of dopamine and serotonin in the brain of awake, freely moving rats.
Protocol Summary:
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline is established, (+)-4-methylamphetamine is administered (e.g., intravenously or intraperitoneally).
-
Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.
In Vitro vs. In Vivo Profile: The Dominance of Serotonin
A noteworthy aspect of (+)-4-methylamphetamine's pharmacology is the discrepancy between its in vitro and in vivo profiles. While in vitro assays show a relatively balanced effect on all three monoamine transporters, in vivo studies demonstrate a much more pronounced elevation of extracellular serotonin.
This difference may be attributable to several factors, including regional differences in transporter density, metabolic processes, and the influence of other neurotransmitter systems in the intact brain. The potent serotonergic activity observed in vivo is likely a major contributor to the reported toxicity of (+)-4-methylamphetamine, particularly when co-abused with other stimulants like amphetamine.
Conclusion
(+)-4-Methylamphetamine is a potent monoamine releasing agent with a complex pharmacological profile. While its in vitro actions suggest a balanced effect on dopamine, norepinephrine, and serotonin transporters, its in vivo effects are characterized by a dominant and pronounced elevation of extracellular serotonin. This potent serotonergic activity, coupled with its potential for MAO-A inhibition, underscores the need for a thorough understanding of its pharmacology, particularly in the context of its emergence as a designer drug. Further research is warranted to fully elucidate its receptor binding profile and pharmacokinetic parameters to better predict its physiological and toxicological effects.
References
The Neurochemical Profile of 4-Methylamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of abuse. Its neurochemical mechanism of action is complex, involving interactions with multiple components of the monoaminergic neurotransmitter systems. This technical guide provides an in-depth overview of the core neuropharmacological actions of 4-MA, with a focus on its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information presented herein is intended to support research, drug development, and forensic analysis efforts.
Core Mechanism of Action
4-Methylamphetamine is a potent and non-selective substrate for the dopamine, serotonin, and norepinephrine transporters.[1] Its primary mechanism involves acting as a releasing agent of these monoamine neurotransmitters. By binding to and being transported into the presynaptic neuron, 4-MA disrupts the vesicular storage of dopamine, serotonin, and norepinephrine, leading to a reversal of transporter function and subsequent non-vesicular release of these neurotransmitters into the synaptic cleft. This surge in extracellular monoamine levels is the principal driver of its stimulant and psychoactive effects.
Furthermore, studies on N-alkylated analogs of 4-MA reveal a fascinating structure-activity relationship. Increasing the length of the N-alkyl chain can shift the pharmacological profile of the compound from a transportable substrate (releaser) to a non-transported inhibitor (blocker) at DAT and NET.[2] This highlights the critical role of the amino group in mediating the substrate-like activity of 4-MA.
Quantitative Analysis of Monoamine Transporter Interaction
The following tables summarize the in vitro potencies of 4-methylamphetamine at the dopamine, norepinephrine, and serotonin transporters. Data is presented for both neurotransmitter release (EC50 values) and reuptake inhibition (IC50 values), providing a comprehensive view of its interaction with these key regulatory proteins.
| Transporter | 4-Methylamphetamine | D-Amphetamine |
| Dopamine Transporter (DAT) | 44.1 | 8.0 |
| Norepinephrine Transporter (NET) | 22.2 | 7.2 |
| Serotonin Transporter (SERT) | 53.4 | 1,756 |
| Data from in vitro release assays.[3] |
| Transporter | 4-Methylamphetamine |
| Dopamine Transporter (DAT) | 25 |
| Norepinephrine Transporter (NET) | 37 |
| Serotonin Transporter (SERT) | 118 |
| Data from in vitro uptake inhibition assays in rat brain synaptosomes.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the action of 4-methylamphetamine and the methods used to study it, the following diagrams are provided.
Experimental Protocols
Monoamine Release Assay (Substrate Activity)
This protocol is adapted from studies assessing the releasing capabilities of amphetamine analogs in rat brain synaptosomes.[1]
-
Synaptosome Preparation:
-
Rat brain regions rich in the desired transporter (e.g., caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT) are dissected and homogenized in ice-cold 0.32 M sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
The final pellet is resuspended in a Krebs-phosphate buffer.
-
-
Radiolabel Loading:
-
Synaptosomes are preloaded by incubation with a tritiated monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at 37°C.
-
-
Release Experiment:
-
The preloaded synaptosomes are washed to remove excess radiolabel.
-
Varying concentrations of 4-methylamphetamine (or control vehicle) are added to initiate neurotransmitter release.
-
The incubation is carried out for a specified time (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
The amount of radioactivity in the supernatant, representing the released neurotransmitter, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of release is expressed as a percentage of the total incorporated radioactivity.
-
EC50 values (the concentration of drug that elicits 50% of the maximal release) are calculated by non-linear regression analysis.
-
Monoamine Uptake Inhibition Assay
This protocol is designed to measure the potency of a compound in blocking the reuptake of monoamines.[1]
-
Synaptosome Preparation:
-
Synaptosomes are prepared as described in the release assay protocol.
-
-
Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of 4-methylamphetamine or a control inhibitor for a short period.
-
A fixed concentration of a tritiated monoamine is then added to initiate uptake. To ensure selectivity for a specific transporter, uptake blockers for the other two transporters are included in the incubation buffer (e.g., when assessing DAT, inhibitors for NET and SERT are added).
-
The uptake reaction is allowed to proceed for a brief, defined time (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
The filters are washed with ice-cold buffer to remove any non-transported radiolabel.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.
-
The percentage of inhibition of uptake at each concentration of 4-MA is calculated relative to the control (no inhibitor).
-
IC50 values (the concentration of drug that inhibits 50% of the specific uptake) are determined using non-linear regression.
-
Conclusion
4-Methylamphetamine exhibits a classic amphetamine-like profile as a monoamine releasing agent, with a notable potency for inducing serotonin release compared to d-amphetamine. Its ability to act as a substrate at DAT, SERT, and NET underlies its stimulant properties. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to characterize the neurochemical effects of 4-MA and similar compounds. Further research into its receptor binding profile and in vivo effects will continue to refine our understanding of this substance.
References
- 1. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide on the In Vitro Serotonin-Dopamine Releasing Activity of 4-Methylamphetamine (4-MA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of abuse. Its pharmacological profile is characterized by its interaction with monoamine transporters, leading to the release of key neurotransmitters in the brain. This technical guide provides a comprehensive overview of the in vitro serotonin and dopamine releasing activity of 4-MA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. 4-MA acts as a non-selective substrate, or releaser, at the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] This action causes the non-exocytotic release of these monoamine neurotransmitters through a process known as reverse transport.[1]
Quantitative Data on Monoamine Releasing Activity
The following tables summarize the in vitro potency of 4-MA in inducing the release of dopamine and serotonin, as well as its binding affinity for the respective transporters. The data is compiled from studies utilizing synaptosomal preparations and cell lines expressing the human monoamine transporters.
| Compound | Transporter | Assay Type | EC50 (nM) |
| 4-MA | DAT | Synaptosome Release | 35.5 ± 4.2 |
| SERT | Synaptosome Release | 85.1 ± 11 | |
| NET | Synaptosome Release | 22.3 ± 2.5 | |
| 4-MA | DAT | Ca2+ Assay | 148 ± 21 |
| SERT | Ca2+ Assay | 355 ± 45 | |
| NET | Ca2+ Assay | 111 ± 13 |
Experimental Protocols
Synaptosome Preparation from Rat Brain Tissue
This protocol outlines the procedure for isolating synaptosomes, which are resealed nerve terminals, from rat brain tissue. These preparations are essential for studying neurotransmitter release and uptake in an in vitro setting.
Materials:
-
Whole rat brains (e.g., Sprague-Dawley rats)
-
Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Sucrose solutions: 0.8 M and 1.2 M in 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with fixed-angle and swinging-bucket rotors
-
Centrifuge tubes
Procedure:
-
Euthanize rats and rapidly dissect the desired brain region (e.g., striatum for dopamine studies, hippocampus for serotonin studies) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (approximately 10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) contains crude synaptosomes.
-
Resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).
-
Centrifuge the gradient at 100,000 x g for 60 minutes at 4°C in a swinging-bucket rotor.
-
Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.
-
Dilute the collected synaptosome fraction with KRH buffer and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the final synaptosomal pellet in the appropriate assay buffer (e.g., KRH buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro [³H]Monoamine Release Assay Using Synaptosomes
This assay measures the ability of a test compound, such as 4-MA, to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.
Materials:
-
Prepared synaptosomes
-
[³H]Dopamine or [³H]Serotonin
-
KRH buffer
-
Test compound (4-MA) solutions of varying concentrations
-
Perfusion system or multi-well plates with filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the synaptosomes in KRH buffer for 10 minutes at 37°C.
-
Load the synaptosomes with the respective radiolabeled monoamine ([³H]dopamine or [³H]serotonin) by incubating them at a final concentration of 10 nM for 20 minutes at 37°C.
-
Following the loading period, terminate the uptake by rapid filtration and wash the synaptosomes with ice-cold KRH buffer to remove excess radiolabel. This can be done using a filter-based multi-well plate system or a perfusion system.
-
Initiate the release phase by adding KRH buffer (for basal release) or KRH buffer containing different concentrations of 4-MA (for stimulated release).
-
Collect the superfusate or filtrate at specific time intervals (e.g., every 2 minutes).
-
At the end of the experiment, lyse the synaptosomes remaining on the filter with a lysis buffer or distilled water to determine the amount of radiolabel that was not released.
-
Add the collected fractions and the lysate to scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percentage of total incorporated radioactivity released in each fraction.
-
Plot the concentration-response curve for 4-MA-induced release and determine the EC50 value, which is the concentration of 4-MA that produces 50% of the maximal release effect.
Visualizations
Signaling Pathway of 4-MA-Induced Monoamine Release
Caption: Mechanism of 4-MA-induced monoamine release via transporter reversal.
Experimental Workflow for In Vitro Monoamine Release Assay
Caption: Workflow for determining 4-MA's monoamine releasing activity.
References
Receptor Binding Affinity of 4-Methylamphetamine at Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of interest in pharmacological research due to its potent interactions with monoamine transporters. As a structural analog of amphetamine and methamphetamine, 4-MA exerts its effects by modulating the levels of key neurotransmitters in the synaptic cleft. This technical guide provides an in-depth overview of the receptor binding affinity and functional activity of 4-methylamphetamine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.
This document details the quantitative binding and functional data for 4-MA, outlines the experimental protocols used to derive this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of 4-Methylamphetamine Activity
The primary mechanism of action of 4-methylamphetamine at monoamine transporters is as a potent and relatively balanced releasing agent. Rather than simply blocking the reuptake of neurotransmitters, 4-MA serves as a substrate for the transporters, leading to a reversal of their function and subsequent efflux of dopamine, norepinephrine, and serotonin from the presynaptic neuron. The potency of this releasing activity is quantified by the EC50 value, which represents the concentration of the drug that elicits 50% of the maximal releasing effect.
| Transporter | Agonist Activity | EC50 Value (nM) |
| Dopamine Transporter (DAT) | Dopamine Release | 44.1 |
| Norepinephrine Transporter (NET) | Norepinephrine Release | 22.2 |
| Serotonin Transporter (SERT) | Serotonin Release | 53.4 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of 4-methylamphetamine with monoamine transporters.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
a) Materials:
-
HEK 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT.
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound (4-methylamphetamine) at various concentrations.
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
b) Procedure:
-
Membrane Preparation:
-
Harvest HEK 293 cells expressing the transporter of interest.
-
Homogenize the cells in ice-cold wash buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh wash buffer and repeat the centrifugation step.
-
Resuspend the final pellet in incubation buffer to a protein concentration of 20-40 µ g/well .
-
-
Binding Reaction:
-
To each well of a 96-well microplate, add the cell membrane preparation.
-
Add the test compound (4-methylamphetamine) at a range of concentrations.
-
For the determination of non-specific binding, add the respective non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Uptake and Release Assay
This assay measures the functional ability of a compound to either inhibit the uptake of a neurotransmitter or to induce its release from isolated nerve terminals (synaptosomes).
a) Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET).
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid, bubbled with 95% O₂/5% CO₂.
-
Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. For release assays, [³H]MPP+ can be used for DAT and NET, and [³H]5-HT for SERT.
-
Vesicular uptake inhibitor (e.g., 1 µM reserpine for release assays).
-
Test compound (4-methylamphetamine) at various concentrations.
-
Scintillation fluid and a scintillation counter.
b) Procedure for Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
c) Procedure for Uptake Inhibition Assay:
-
Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C for 10 minutes.
-
Add the test compound (4-methylamphetamine) at various concentrations and incubate for an additional 10 minutes.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity trapped in the synaptosomes using a scintillation counter.
-
Determine the IC50 value for uptake inhibition.
d) Procedure for Release Assay:
-
Pre-load the synaptosomes with the appropriate radiolabeled substrate by incubating them in Krebs-Ringer buffer containing the radiolabel (and reserpine) at 37°C for 30-60 minutes.
-
Wash the pre-loaded synaptosomes by centrifugation and resuspend them in fresh Krebs-Ringer buffer.
-
Aliquot the synaptosomes into tubes and add the test compound (4-methylamphetamine) at various concentrations.
-
Incubate at 37°C for 10-30 minutes to induce release.
-
Pellet the synaptosomes by centrifugation.
-
Collect the supernatant, which contains the released radiolabel.
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
Determine the EC50 value for release.
Mandatory Visualizations
Signaling Pathway of 4-Methylamphetamine at Monoamine Transporters
Acute Behavioral Effects of 4-Methylamphetamine in Animal Models: A Technical Guide
This technical guide provides an in-depth overview of the acute behavioral effects of 4-methylamphetamine (4-MA) in animal models, designed for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Behavioral Manifestations
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. In animal models, its acute administration elicits a range of behavioral responses primarily associated with its potent activity as a releasing agent of the monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The behavioral profile of 4-MA is characterized by increased locomotor activity, the emergence of stereotyped behaviors at higher doses, and reinforcing effects that can be measured through drug self-administration and conditioned place preference paradigms.
Data Presentation
The following tables summarize the available quantitative data on the neurochemical and behavioral effects of 4-MA and its close analog, methamphetamine. Due to a relative scarcity of comprehensive dose-response studies specifically for 4-MA in the public domain, data for methamphetamine is provided as a comparative reference.
Table 1: In Vitro Potency of 4-Methylamphetamine and Methamphetamine at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) EC50 (nM) | Serotonin Transporter (SERT) EC50 (nM) | Norepinephrine Transporter (NET) EC50 (nM) |
| 4-Methylamphetamine | 44.1 | 53.4 | 22.2 |
| Methamphetamine | ~24.7 | ~1790 | ~44.9 |
EC50 values represent the concentration of the drug that elicits a half-maximal response in neurotransmitter release assays.
Table 2: Acute Locomotor and Stereotypic Effects of Methamphetamine in Rats
| Dose (mg/kg) | Mean Locomotor Activity (Distance Traveled in cm) | Mean Stereotypy Score (0-6 scale) |
| Saline | ~500 | 0 |
| 1.0 | ~4000 | 1-2 |
| 3.0 | ~6000 | 3-4 |
| 7.5 | Decreased Locomotion | 5-6 |
Note: This data is representative of the effects of methamphetamine and is intended to provide a likely profile for 4-MA, which is expected to show a similar dose-dependent increase in locomotion and stereotypy. Specific quantitative data for 4-MA is limited.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the behavioral effects of 4-MA are provided below.
Locomotor Activity Assessment
Objective: To quantify the stimulant effects of 4-MA on spontaneous motor activity.
Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) made of a non-reflective material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.
-
Drug Administration: Following habituation, administer 4-MA or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Immediately place the animal back into the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare dose groups using appropriate statistical methods (e.g., ANOVA).
Stereotyped Behavior Rating
Objective: To qualitatively and quantitatively assess repetitive, non-goal-directed behaviors induced by higher doses of 4-MA.
Apparatus:
-
Observation chambers (can be the same as locomotor activity arenas).
-
Video recording equipment for offline scoring.
Procedure:
-
Drug Administration: Administer a range of doses of 4-MA or vehicle to different groups of animals.
-
Observation Period: Place animals in the observation chambers and record their behavior for a set duration (e.g., 120 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, scores the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common rating scale is as follows:
-
0: Asleep or inactive.
-
1: Active, normal exploratory behavior.
-
2: Increased locomotor activity with some repetitive head movements.
-
3: Continuous, repetitive head and limb movements (e.g., sniffing, gnawing).
-
4: Intense, focused stereotypy in a restricted area.
-
5: Intense, focused stereotypy with licking or biting of the enclosure.
-
6: Dyskinetic, convulsive-like movements.
-
-
Data Analysis: Analyze the stereotypy scores over time and across dose groups using non-parametric statistical tests (e.g., Kruskal-Wallis test).
Drug Discrimination
Objective: To assess the interoceptive (subjective) effects of 4-MA and compare them to other psychoactive drugs.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training: Food-deprived rats are trained to press one lever ("drug lever") for a food reward after receiving an injection of a known stimulant (e.g., d-amphetamine) and a second lever ("vehicle lever") after receiving a vehicle injection. Training continues until the rats reliably select the correct lever based on the injection they received.
-
Testing: Once trained, test sessions are conducted where various doses of 4-MA are administered. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: A compound is considered to fully substitute for the training drug if it produces ≥80% of responses on the drug-appropriate lever. The ED50 (the dose that produces 50% drug-appropriate responding) is calculated to determine the potency of the drug's discriminative stimulus effects.
Intravenous Self-Administration (IVSA)
Objective: To determine the reinforcing efficacy of 4-MA, which is an indicator of its abuse potential.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.
Procedure:
-
Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Acquisition: Rats are placed in the operant chamber, and presses on the "active" lever result in the intravenous infusion of a dose of 4-MA, often paired with a light or tone cue. Presses on the "inactive" lever have no consequence. Sessions are typically 1-6 hours daily. Acquisition is achieved when the number of active lever presses significantly exceeds inactive lever presses.
-
Maintenance: Once responding is stable, the dose-response function can be determined by varying the dose of 4-MA per infusion.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule can be implemented where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing strength.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 4-MA and the workflows of the experimental procedures described above.
Caption: Mechanism of 4-MA action at the monoaminergic synapse.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Experimental workflow for a drug discrimination study.
Metabolism and Metabolite Identification of 4-Methylamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has seen sporadic interest as a potential anorectic agent but has more recently emerged as a new psychoactive substance (NPS) on illicit drug markets.[1][2] Understanding the metabolic fate of 4-MA is crucial for forensic toxicology, clinical diagnostics, and for a comprehensive assessment of its pharmacological and toxicological profile. This guide provides an in-depth overview of the metabolism of 4-MA, details the methodologies for metabolite identification, and presents quantitative data from available studies.
Core Concepts in 4-Methylamphetamine Metabolism
The biotransformation of 4-methylamphetamine, like other xenobiotics, primarily occurs in the liver and involves two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation).[3][4]
-
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule, typically increasing its polarity. For amphetamine-like substances, key Phase I reactions include hydroxylation and N-dealkylation.[3][5] The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, plays a significant role in the metabolism of many amphetamines.[6][7][8]
-
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their excretion from the body.[5][9]
Metabolic Pathways of 4-Methylamphetamine
Based on studies of 4-MA and related amphetamine compounds, the primary metabolic pathways for 4-methylamphetamine have been elucidated. In vivo studies in rats have been instrumental in identifying the key metabolites.[1][10]
The main metabolic transformations of 4-MA include:
-
Hydroxylation of the methyl group: The para-methyl group on the phenyl ring can be oxidized to form a primary alcohol, yielding 4-hydroxymethylamphetamine.
-
Oxidation of the hydroxymethyl group: The newly formed alcohol group can be further oxidized to a carboxylic acid, resulting in 4-carboxymethylamphetamine.
-
Aromatic hydroxylation: The phenyl ring can be hydroxylated, although this is a less common pathway for 4-substituted amphetamines.
-
N-demethylation: The methyl group on the amine can be removed to form the corresponding primary amine, 4-methyl-normethamphetamine.
-
Beta-hydroxylation: Hydroxylation can occur at the carbon atom adjacent to the phenyl ring.
These initial metabolites can then undergo further Phase II conjugation reactions, primarily glucuronidation and sulfation, before being excreted.
Caption: Phase I and II metabolic pathways of 4-methylamphetamine.
Quantitative Data on 4-Methylamphetamine Metabolites
Quantitative analysis of 4-MA and its metabolites is essential for understanding its pharmacokinetic profile and for forensic interpretation. The following table summarizes the relative abundance of metabolites detected in rat urine.
| Metabolite | Relative Abundance in Rat Urine |
| 4-Hydroxymethylamphetamine | Major |
| 4-Carboxymethylamphetamine | Major |
| 4-Methylamphetamine (unchanged) | Minor |
| Conjugates of 4-hydroxymethylamphetamine | Present |
Data synthesized from available research literature.
Experimental Protocols for Metabolite Identification
The identification and quantification of 4-MA metabolites rely on a combination of in vivo or in vitro studies followed by advanced analytical techniques.
In Vivo Metabolism Study in Rats
A common experimental design for studying the in vivo metabolism of 4-MA involves the following steps:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A controlled dose of 4-methylamphetamine is administered to the rats, usually via intraperitoneal injection.
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 24-48 hours) using metabolic cages.
-
Sample Preparation:
-
Urine samples are centrifuged to remove solid particles.
-
An aliquot of the supernatant is subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave Phase II conjugates.
-
Solid-phase extraction (SPE) is then employed to isolate the metabolites from the urine matrix.
-
-
Analytical Detection: The extracted and derivatized (if necessary) samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for in vivo metabolism studies of 4-methylamphetamine.
In Vitro Metabolism using Liver Microsomes
In vitro studies using liver microsomes provide a controlled environment to investigate the specific enzymes involved in metabolism.
-
Preparation of Microsomes: Liver microsomes are prepared from human or animal liver tissue through differential centrifugation.
-
Incubation: 4-methylamphetamine is incubated with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) and UDPGA (for glucuronidation).
-
Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify the formed metabolites.
Analytical Techniques for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of 4-MA and its metabolites, derivatization (e.g., acetylation or silylation) is often required to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of drugs and their metabolites in complex biological matrices like urine and blood.[11] It often does not require derivatization and can provide structural information through fragmentation analysis (MS/MS).
Conclusion
The metabolism of 4-methylamphetamine primarily proceeds through hydroxylation of the para-methyl group, followed by further oxidation and conjugation. The major metabolites identified are 4-hydroxymethylamphetamine and 4-carboxymethylamphetamine. Understanding these metabolic pathways is critical for the development of sensitive and specific analytical methods for the detection of 4-MA use in clinical and forensic settings. Further research is needed to fully characterize the human metabolism of 4-MA and to quantify the contribution of specific CYP450 isoenzymes to its biotransformation.
References
- 1. d-nb.info [d-nb.info]
- 2. journal-therapie.org [journal-therapie.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov.tw [fda.gov.tw]
4-Methylamphetamine: A Comprehensive Technical Guide on its Legal and Scheduling History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Initially investigated for its potential as an appetite suppressant, its development was halted due to adverse side effects. In recent years, 4-MA has emerged as a novel psychoactive substance, often found in illicit drug markets, posing significant public health risks. This technical guide provides an in-depth overview of the legal and scheduling history of 4-methylamphetamine across various jurisdictions, alongside a review of its core pharmacology and the experimental protocols used to characterize it.
Legal and Scheduling History
The legal status of 4-methylamphetamine has evolved in response to its emergence as a recreational drug. Many countries have implemented control measures under their respective drug control legislations.
United Kingdom
In the United Kingdom, 4-methylamphetamine is controlled under the Misuse of Drugs Act 1971. It is classified as a Class A drug, the highest category, which includes substances considered to be the most harmful. This classification was enacted through The Misuse of Drugs Act 1971 (Amendment) Order 2013 (S.I. 2013/1293) , which came into force on June 20, 2013 . This scheduling action was based on the advice of the Advisory Council on the Misuse of Drugs (ACMD), which highlighted the potential for harm associated with the substance.
United States
In the United States, 4-methylamphetamine is considered a Schedule II controlled substance. While not explicitly listed by name in the Controlled Substances Act (CSA), it falls under the category of positional isomers of methamphetamine. The Drug Enforcement Administration (DEA) clarifies that isomers of scheduled substances are also controlled. Methamphetamine is listed in Schedule II, and therefore its positional isomers, including 4-methylamphetamine, are also treated as Schedule II substances. This means it has a high potential for abuse, a currently accepted medical use with severe restrictions, and abuse may lead to severe psychological or physical dependence.
Canada
In Canada, 4-methylamphetamine is a controlled substance. The Controlled Drugs and Substances Act (CDSA) includes amphetamine and its salts, derivatives, isomers, and analogues in Schedule I . As a positional isomer of methamphetamine, 4-methylamphetamine falls under this broad definition and is therefore classified as a Schedule I substance.
Australia
In Australia, 4-methylamphetamine is controlled and is listed as a Schedule 9 prohibited substance in the Poisons Standard, the national legislative instrument for drug scheduling. This classification is reserved for substances which may be abused or misused, the manufacture, possession, sale or use of which should be prohibited by law except when required for medical or scientific research, or for analytical, teaching or training purposes with the approval of Commonwealth and/or State or Territory health authorities.
European Union
Across the European Union, 4-methylamphetamine is considered a new psychoactive substance. In 2013, following a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the Council of the European Union decided that 4-MA should be subject to control measures across the Member States.
United Nations
Internationally, 4-methylamphetamine is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971 or the Single Convention on Narcotic Drugs of 1961.
Tabular Summary of Legal Status
| Jurisdiction | Legal Status/Schedule | Legislative Act |
| United Kingdom | Class A | The Misuse of Drugs Act 1971 (Amendment) Order 2013 |
| United States | Schedule II (as a positional isomer of methamphetamine) | Controlled Substances Act |
| Canada | Schedule I (as an isomer of amphetamine) | Controlled Drugs and Substances Act |
| Australia | Schedule 9 | The Poisons Standard |
| European Union | Subject to control measures in Member States | Council Implementing Decision 2013/496/EU |
| United Nations | Not Scheduled | - |
Pharmacology and Mechanism of Action
4-Methylamphetamine is a potent monoamine releasing agent, acting on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary mechanism of action involves reversing the normal direction of these transporters, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This flood of neurotransmitters is responsible for its stimulant and psychoactive effects.
Furthermore, like other amphetamines, 4-MA is known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 by amphetamines can modulate the activity of monoamine transporters and contribute to the overall pharmacological effects.
Signaling Pathway
The signaling cascade initiated by 4-methylamphetamine's interaction with monoamine transporters and TAAR1 is complex. The following diagram illustrates a simplified representation of the key signaling events.
Figure 1: Simplified signaling pathway of 4-methylamphetamine in a dopaminergic neuron.
Quantitative Pharmacological Data
The potency of 4-methylamphetamine as a monoamine releasing agent has been quantified through in vitro studies. The EC50 values (the concentration of a drug that gives half-maximal response) for dopamine, norepinephrine, and serotonin release are summarized in the table below.
| Monoamine Transporter | EC50 (nM) |
| Dopamine (DAT) | 44.1 |
| Norepinephrine (NET) | 22.2 |
| Serotonin (SERT) | 53.4 |
Data sourced from scientific literature.
Key Experimental Protocols
Determination of Monoamine Release (EC50)
The following protocol outlines a typical in vitro experiment to determine the EC50 values of 4-methylamphetamine for monoamine release.
Experimental Workflow:
Figure 2: Workflow for determining EC50 values for monoamine release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in appropriate media.
-
Radiolabel Loading: Cells are harvested and incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET-expressing cells, or [³H]serotonin for SERT-expressing cells) to allow for uptake into the cells.
-
Washing: After the loading period, cells are washed with buffer to remove any extracellular radiolabel.
-
Drug Incubation: The cells are then incubated for a set period (e.g., 30 minutes) with a range of concentrations of 4-methylamphetamine. A vehicle control (buffer with no drug) is also included.
-
Supernatant Collection: Following incubation, the supernatant, which contains the released radiolabeled monoamine, is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The data are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., amphetamine). A concentration-response curve is generated by plotting the percentage of release against the log concentration of 4-MA. The EC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals. The following is a general protocol for assessing the effects of 4-methylamphetamine on dopamine release in the rat brain.
Experimental Workflow:
Figure 3: Workflow for in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens, which is a key area in the brain's reward pathway.
-
Recovery: The animals are allowed to recover from the surgery for a period of several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish the basal level of dopamine.
-
Drug Administration: 4-Methylamphetamine is administered to the animal, typically via an intraperitoneal (i.p.) injection.
-
Post-Administration Collection: Dialysate samples continue to be collected at the same regular intervals for a period of time after drug administration to monitor the changes in dopamine levels.
-
Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine. This is commonly done using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.
-
Data Analysis: The dopamine concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration. The data are then plotted over time to visualize the effect of 4-MA on dopamine release.
Conclusion
The legal and scheduling history of 4-methylamphetamine reflects a global response to the emergence of a potent and potentially harmful psychoactive substance. Its classification in the highest drug schedules in several countries underscores the perceived risk to public health. The pharmacological data and experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the properties of 4-MA, understand its mechanism of action, and develop strategies to address its abuse and toxicity. The provided diagrams offer a visual aid to comprehend the complex legal and biological pathways associated with this compound.
Methodological & Application
Analytical Methods for the Detection of 4-Methylamphetamine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 4-methylamphetamine (4-MA) in various biological matrices. The methodologies described are primarily focused on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the confirmation of amphetamine-type substances in forensic and clinical toxicology.
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a recreational drug. Its detection in biological samples is crucial for clinical diagnosis, forensic investigations, and in the context of drug development and toxicology studies. This document outlines validated methods for the qualitative and quantitative analysis of 4-MA in urine, blood, and hair, providing researchers with the necessary protocols to implement these techniques in their laboratories.
Quantitative Data Summary
The following tables summarize the quantitative validation parameters for the detection of 4-MA in various biological matrices using different analytical techniques. These values are essential for assessing the sensitivity, precision, and linear range of each method.
Table 1: Quantitative Parameters for 4-MA Detection in Oral Fluid by GC-MS
| Parameter | Value | Reference |
| Linearity Range | 5 or 10 to 1000 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | [2] |
Table 2: Quantitative Parameters for Amphetamine-Type Stimulants in Hair by LC-MS/MS (Adaptable for 4-MA)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 25 ng/mg | [3] |
| Limit of Detection (LOD) | 0.1 ng/mg | [3] |
| Limit of Quantification (LOQ) | 0.5 ng/mg | [3] |
Table 3: Quantitative Parameters for Amphetamines in Urine by LC-MS/MS (Adaptable for 4-MA)
| Parameter | Value | Reference |
| Linearity Range | 50 - 5000 ng/mL | |
| Intra- and Inter-assay Variability | 5 - 16% | [1] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of 4-MA from biological samples.
Protocol 1: GC-MS Analysis of 4-MA in Oral Fluid
This protocol is based on a validated method for the analysis of amphetamine-related drugs in oral fluid.[1][2]
1. Sample Preparation and Extraction: a. To 0.5 mL of oral fluid, add an appropriate internal standard (e.g., Amphetamine-D5). b. Add 0.1 N NaOH to basify the sample. c. Perform a liquid-liquid extraction with ethyl acetate. d. Vortex the sample and centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.
2. Derivatization: a. To the dried extract, add a derivatizing agent. Pentafluoropropionic anhydride (PFPA) has been shown to be effective for 4-MA.[1][2] b. Incubate the mixture at 70°C for 30 minutes. c. After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Injector: Splitless mode
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS)
-
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to ensure separation of analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification. The specific quantifier and qualifier ions will depend on the derivative formed. For the PFP derivative of 4-MA, characteristic ions should be determined through initial full-scan analysis.
Protocol 2: LC-MS/MS Analysis of 4-MA in Hair
This protocol is adapted from a validated method for the analysis of amphetamines in hair.[3]
1. Sample Decontamination and Preparation: a. Wash approximately 20 mg of hair sequentially with a suitable solvent (e.g., dichloromethane or methanol) to remove external contamination. b. Pulverize the washed and dried hair sample.
2. Extraction: a. To the pulverized hair, add an extraction solution of 0.01% formic acid. b. Add an appropriate internal standard (e.g., 4-Methylamphetamine-d5). c. Sonicate the sample for 4 hours. d. Centrifuge the sample and collect the supernatant for analysis.
3. LC-MS/MS Instrumental Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of amphetamines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Precursor and product ion transitions for 4-MA need to be optimized.
Protocol 3: LC-MS/MS Analysis of 4-MA in Urine
This protocol is based on a "dilute-and-shoot" method, which is a high-throughput approach for urine drug screening.[1]
1. Sample Preparation: a. To a 20 µL aliquot of urine, add 80 µL of an internal standard solution (e.g., Amphetamine-D5 in a suitable solvent). b. Mix the sample thoroughly in an autosampler vial.
2. LC-MS/MS Instrumental Parameters:
-
Injection Volume: 10 µL
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and an acidic aqueous buffer (e.g., 25 mmol/L formic acid).[1]
-
Mass Spectrometer: Operate in MRM mode, monitoring at least two product ions from the protonated molecule of 4-MA for reliable identification and quantification.
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action and metabolic fate of 4-methylamphetamine.
Caption: Mechanism of action of 4-methylamphetamine at the synapse.
Caption: Metabolic pathways of 4-methylamphetamine.
Experimental Workflow and Method Selection
The choice of analytical method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.
Caption: General experimental workflow for 4-MA detection.
Caption: Logical relationship for selecting an analytical technique.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Methylamphetamine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Its abuse has been linked to severe adverse health effects. Accurate and reliable analytical methods are crucial for its detection and quantification in biological matrices for clinical, forensic, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of amphetamines and their metabolites due to its high sensitivity and specificity. These application notes provide a detailed protocol for the extraction, derivatization, and GC-MS analysis of 4-methylamphetamine and its primary metabolites in urine.
Principle
The analytical method involves the extraction of 4-methylamphetamine and its metabolites from a biological matrix, typically urine, followed by derivatization to improve their chromatographic properties and thermal stability. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the target analytes to that of an internal standard.
Metabolic Pathway of 4-Methylamphetamine
The metabolism of 4-methylamphetamine is understood to proceed through several key pathways, primarily involving Phase I and Phase II reactions. The following diagram, based on studies in rats, illustrates the principal metabolic transformations. The primary routes of metabolism include aromatic hydroxylation, hydroxylation of the phenylmethyl group which is then oxidized to a carboxylic acid, and hydroxylation of the side chain.[1] These Phase I metabolites can then undergo Phase II conjugation, such as glucuronidation or sulfation, to facilitate their excretion.[1]
Metabolic pathway of 4-methylamphetamine.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 4-methylamphetamine and its metabolites is depicted in the following diagram. This process begins with sample collection and preparation, followed by extraction, derivatization, and finally, instrumental analysis.
Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
4-Methylamphetamine standard
-
Metabolite standards (e.g., 4-hydroxyamphetamine), if available
-
Internal standard (e.g., 4-Methylamphetamine-d5)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (pH 6.0)
-
β-Glucuronidase/arylsulfatase
-
Derivatizing agent: Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), or Trifluoroacetic anhydride (TFAA)
-
Anhydrous sodium sulfate
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
Sample Preparation
-
Urine Sample Collection : Collect urine samples in clean, labeled containers. Samples can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.
-
Internal Standard Addition : To 1 mL of urine, add a known concentration of the internal standard (e.g., 100 ng of 4-Methylamphetamine-d5).
-
Enzymatic Hydrolysis (Optional) : To analyze for conjugated metabolites, adjust the pH of the urine sample to approximately 6.0 with phosphate buffer. Add 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours or overnight.
Extraction
This protocol describes a liquid-liquid extraction (LLE) procedure. Solid-phase extraction (SPE) can also be used and may provide cleaner extracts.
-
Alkalinization : Add 1 mL of 1 M NaOH to the urine sample to adjust the pH to >10.
-
Extraction : Add 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation : Centrifuge at 3000 rpm for 5 minutes.
-
Separation : Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying : Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is essential to improve the chromatographic behavior of the analytes.
-
Reagent Addition : Add 50 µL of the chosen derivatizing agent (e.g., HFBA) and 50 µL of ethyl acetate to the dried extract.
-
Reaction : Cap the tube tightly and heat at 70°C for 30 minutes.
-
Evaporation : After cooling to room temperature, evaporate the excess derivatizing agent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the expected quantitative data for 4-methylamphetamine and a key metabolite after derivatization with HFBA. Note that retention times and relative ion abundances may vary depending on the specific analytical conditions.
| Analyte (as HFBA derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 4-Methylamphetamine | ~ 6.5 | 254 | 118, 91 |
| 4-Hydroxyamphetamine | ~ 7.8 | 375 | 240, 162 |
| 4-Methylamphetamine-d5 | ~ 6.4 | 258 | 123, 92 |
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of 4-methylamphetamine and its metabolites. The described method, including sample preparation, extraction, derivatization, and instrumental analysis, offers a reliable approach for the quantification of these compounds in urine. The provided data and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working in this area. It is important to note that the metabolic pathway is based on animal studies and the quantitative data is illustrative; therefore, method validation in the target matrix is essential for accurate and precise results.
References
Application Note: Quantification of 4-Methylamphetamine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantification of 4-methylamphetamine (4-MA) in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, forensic toxicology, or other research applications involving the quantification of 4-methylamphetamine.
Introduction
4-Methylamphetamine (4-MA) is a stimulant of the amphetamine class. Due to its potential for abuse and adverse health effects, there is a growing need for sensitive and specific analytical methods to quantify its presence in biological matrices. HPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and wide linear dynamic range. This application note provides a comprehensive protocol for the determination of 4-MA in human plasma.
Experimental
Materials and Reagents
-
4-Methylamphetamine reference standard
-
4-Methylamphetamine-d5 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is utilized for the extraction of 4-methylamphetamine from plasma samples.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (4-Methylamphetamine-d5, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
Note: The following MRM transitions are proposed based on the structure of 4-methylamphetamine and typical fragmentation patterns of amphetamine-like compounds. These would need to be confirmed and optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Methylamphetamine | 150.1 | 119.1 (Quantifier) | 150 | 15 |
| 4-Methylamphetamine | 150.1 | 91.1 (Qualifier) | 150 | 25 |
| 4-Methylamphetamine-d5 | 155.1 | 124.1 | 150 | 15 |
Method Validation
The method should be validated according to established bioanalytical method validation guidelines from regulatory bodies such as the FDA or EMA. Expected performance characteristics are summarized below based on similar assays for amphetamine-type substances.
Quantitative Data Summary
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow
Caption: Experimental workflow for the quantification of 4-methylamphetamine in plasma.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable approach for the quantification of 4-methylamphetamine in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method suitable for a variety of research applications. The proposed method parameters should be fully validated before implementation in a laboratory setting.
Development of Immunoassays for 4-Methylamphetamine Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant and a substituted amphetamine that has emerged as a drug of abuse. Due to its potential for abuse and associated health risks, there is a growing need for rapid and reliable screening methods to detect 4-MA in biological samples. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput platform for the initial screening of drugs of abuse. This document provides a detailed application note and a set of protocols for the development of a competitive immunoassay for the detection of 4-MA.
The development of a successful immunoassay for a small molecule like 4-MA hinges on the production of antibodies with high affinity and specificity. This requires the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic, by conjugating it to a larger carrier protein. The resulting immunogen is then used to elicit an immune response in an animal model to produce antibodies that can specifically recognize the target analyte.
This document will guide researchers through the key stages of immunoassay development, including hapten synthesis (adapted from a methamphetamine protocol), immunogen preparation, antibody production, and the development and validation of a competitive ELISA.
Data Presentation
Table 1: Representative Cross-Reactivity of Amphetamine Immunoassays
The following table presents representative cross-reactivity data from commercially available amphetamine immunoassays. This data provides a general understanding of the cross-reactivity profiles that can be expected and highlights the importance of validating the specificity of a newly developed immunoassay. It is important to note that this data is not specific to a 4-MA immunoassay but serves as a guide for the types of structurally related compounds that should be tested.
| Compound | Class | Representative Cross-Reactivity (%) |
| 4-Methylamphetamine (4-MA) | Target Analyte | 100 |
| d-Amphetamine | Amphetamine | Variable (can be high) |
| d-Methamphetamine | Amphetamine | Variable (can be high) |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Amphetamine Analogue | Variable |
| 3,4-Methylenedioxyamphetamine (MDA) | Amphetamine Analogue | Variable |
| Ephedrine | Structurally Related | Low to moderate[1] |
| Pseudoephedrine | Structurally Related | Low |
| Phentermine | Structurally Related | Variable |
Note: The cross-reactivity is calculated as (IC50 of 4-MA / IC50 of cross-reactant) x 100. The values presented are illustrative and will vary depending on the specific antibody and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a 4-Methylamphetamine Hapten (Adapted from Methamphetamine Hapten Synthesis)
This protocol describes the synthesis of a 4-MA derivative with a carboxyl group, making it suitable for conjugation to a carrier protein. The synthesis is adapted from a method for producing a methamphetamine hapten[2][3]. The key difference is the starting material, which will be 4-methylphenylacetone instead of phenylacetone.
Materials:
-
4-methylphenylacetone
-
(S)-(-)-α-methylbenzylamine
-
Sodium triacetoxyborohydride
-
Ethylene dichloride
-
Formic acid
-
Acetic anhydride
-
Other necessary reagents and solvents for organic synthesis
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification equipment (e.g., flash chromatography system)
Procedure:
-
Reductive Amination:
-
Dissolve 4-methylphenylacetone and (S)-(-)-α-methylbenzylamine in ethylene dichloride.
-
Slowly add sodium triacetoxyborohydride to the solution while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture to isolate the secondary amine product.
-
Purify the product by flash chromatography.
-
-
N-Formylation:
-
Treat the purified secondary amine with a mixture of formic acid and acetic anhydride.
-
Stir the reaction at room temperature until the formylation is complete (monitor by TLC).
-
Work up the reaction to isolate the N-formyl derivative.
-
-
Introduction of a Carboxylic Acid Linker:
-
The N-formyl derivative is then further modified to introduce a linker arm with a terminal carboxylic acid. This can be achieved through various chemical strategies, such as alkylation of the aromatic ring with a haloalkanoic acid ester followed by hydrolysis. The specific strategy will depend on the desired linker length and attachment point.
-
-
Purification and Characterization:
-
Purify the final hapten derivative using flash chromatography or recrystallization.
-
Characterize the structure and purity of the hapten using techniques such as NMR and mass spectrometry.
-
Protocol 2: Immunogen and Coating Antigen Preparation
This protocol describes the conjugation of the synthesized 4-MA hapten to a carrier protein (for immunization) and a different protein (for coating microplates).
Materials:
-
4-MA hapten with a carboxyl group
-
Bovine Serum Albumin (BSA) for immunogen
-
Ovalbumin (OVA) for coating antigen
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of the Hapten:
-
Dissolve the 4-MA hapten in DMF.
-
Add NHS and DCC (or EDC) to the solution to activate the carboxyl group of the hapten.
-
Stir the reaction at room temperature for several hours to form the NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or OVA) in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Estimate the hapten-to-protein conjugation ratio using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a unique absorbance peak.
-
Protocol 3: Polyclonal Antibody Production
This protocol outlines the general procedure for producing polyclonal antibodies against the 4-MA-BSA immunogen in rabbits.
Materials:
-
4-MA-BSA immunogen
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
Specific pathogen-free rabbits
-
Syringes and needles for immunization and bleeding
-
Centrifuge for serum separation
Procedure:
-
Pre-immune Serum Collection:
-
Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
-
Primary Immunization:
-
Emulsify the 4-MA-BSA immunogen with an equal volume of FCA.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
At 2-4 week intervals, administer booster immunizations with the 4-MA-BSA immunogen emulsified in FIA.
-
-
Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster immunization.
-
Determine the antibody titer in the serum using an indirect ELISA with the 4-MA-OVA coating antigen.
-
-
Antibody Harvesting and Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood.
-
Separate the serum by centrifugation.
-
The polyclonal antibodies can be used as crude serum or purified using protein A/G affinity chromatography.
-
Protocol 4: Competitive ELISA for 4-MA Screening
This protocol describes a competitive ELISA for the detection of 4-MA in samples.
Materials:
-
4-MA-OVA coating antigen
-
Anti-4-MA polyclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample/Standard diluent (e.g., wash buffer)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
4-MA standard for calibration curve
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 4-MA-OVA coating antigen in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the 4-MA standard and the samples in sample/standard diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-4-MA polyclonal antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the 4-MA concentration.
-
Determine the concentration of 4-MA in the samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the concentration of 4-MA in the sample.
-
Visualizations
Caption: Workflow for the development of a 4-MA immunoassay.
References
- 1. Ephedrine - Wikipedia [en.wikipedia.org]
- 2. The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Methylamphetamine Psychoactivity Using Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a substituted amphetamine with stimulant properties that has emerged as a substance of abuse. Understanding its psychoactive effects is crucial for public health and the development of potential therapeutic interventions. Rodent models are indispensable tools for characterizing the behavioral and neurobiological effects of psychoactive substances like 4-MA. These application notes provide an overview of key in vivo assays and detailed protocols to assess the psychoactive profile of 4-MA in rodents, including its stimulant, rewarding, and reinforcing properties. The protocols are based on established methodologies for amphetamine and related compounds and can be adapted for the specific investigation of 4-MA.
Neurochemical Profile of 4-Methylamphetamine
4-Methylamphetamine primarily acts as a monoamine releaser, with a notable dual action on both the dopamine and serotonin systems. This profile suggests that its psychoactive effects are a composite of the stimulant properties associated with dopamine release and the modulatory, and potentially empathogenic, effects of serotonin release. The table below summarizes the in vitro monoamine release data for 4-MA, providing a basis for understanding its neurochemical potency.
| Monoamine Transporter | 4-Methylamphetamine EC50 (nM)[1] |
| Norepinephrine (NE) | 22.2 |
| Dopamine (DA) | 44.1 |
| Serotonin (5-HT) | 53.4 |
Experimental Protocols
Locomotor Activity
Objective: To assess the stimulant effects of 4-MA by measuring changes in spontaneous locomotor activity.
Protocol:
-
Animals: Male Swiss-Webster mice are commonly used.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements.
-
Habituation: Place mice individually into the open-field arena for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, administer 4-MA or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve. Based on related compounds, a starting range of 1-10 mg/kg could be explored.
-
Data Collection: Immediately after injection, return the mice to the open-field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the locomotor activity of the 4-MA treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow for Locomotor Activity
Caption: Workflow for assessing locomotor activity.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of 4-MA by assessing an animal's preference for an environment previously paired with the drug.
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral central chamber.
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial bias.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer 4-MA (e.g., 1-5 mg/kg, i.p.) and confine the animal to one of the conditioning chambers for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite chamber. The drug-paired chamber should be counterbalanced across animals (for some it's the initially preferred, for others the non-preferred, to control for bias).
-
Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central chamber with free access to all chambers and record the time spent in each chamber for 15-20 minutes in a drug-free state.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference (reward). A significant decrease suggests conditioned place aversion.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for the CPP experiment.
Drug Discrimination
Objective: To determine if the subjective effects of 4-MA are similar to those of known drugs of abuse, such as amphetamine or MDMA.
Protocol:
-
Animals: Rats are typically used for this paradigm.
-
Apparatus: An operant conditioning chamber equipped with two levers and a food dispenser.
-
Training: Train rats to press one lever (drug-appropriate) after receiving a specific training dose of a known stimulant (e.g., d-amphetamine, 1 mg/kg, i.p.) to receive a food reward. On alternate sessions, train them to press the other lever (vehicle-appropriate) after receiving a vehicle injection to receive the same reward. Training continues until the rats reliably press the correct lever.
-
Substitution Test: Once trained, administer various doses of 4-MA and observe which lever the rats predominantly press. Full substitution occurs when the animals primarily press the drug-appropriate lever, indicating that 4-MA has subjective effects similar to the training drug.
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the rate of responding.
Logical Relationship in Drug Discrimination
Caption: Logic of the drug discrimination paradigm.
Self-Administration
Objective: To assess the reinforcing efficacy of 4-MA, which is a key indicator of its abuse potential.
Protocol:
-
Animals: Rats are commonly used and are surgically implanted with an intravenous (i.v.) catheter.
-
Apparatus: An operant conditioning chamber with two levers (one active, one inactive) and an infusion pump connected to the rat's catheter.
-
Acquisition: Allow rats to acquire self-administration by pressing the active lever to receive an i.v. infusion of 4-MA. The inactive lever has no programmed consequences. Sessions are typically 1-2 hours daily. A fixed-ratio (FR) 1 schedule is often used initially (one press = one infusion).
-
Dose-Response: Once a stable baseline of responding is established, vary the dose of 4-MA per infusion to determine the dose-response function. An inverted U-shaped curve is typically observed.
-
Progressive-Ratio (PR) Schedule: To assess the motivation to take the drug, a PR schedule can be used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the reinforcing strength of the drug.
-
Data Analysis: Key measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint in a PR schedule.
Putative Signaling Pathway of 4-Methylamphetamine
The psychoactive effects of 4-MA are believed to be mediated by its ability to increase synaptic concentrations of dopamine and serotonin. This leads to the activation of downstream signaling cascades that are implicated in the rewarding and reinforcing effects of psychostimulants. A putative signaling pathway is illustrated below.
Caption: Putative signaling pathway of 4-MA.
Data Presentation
Due to the limited availability of published behavioral data specifically for 4-methylamphetamine in these standardized rodent models, a comprehensive quantitative data table is challenging to construct at this time. Researchers are encouraged to conduct dose-response studies to generate this crucial data. The neurochemical data presented earlier should guide the initial dose selection for these behavioral assays. For comparative purposes, researchers can refer to the extensive literature on methamphetamine and amphetamine in these models, keeping in mind the unique dual serotonergic action of 4-MA may lead to different behavioral profiles.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the psychoactive properties of 4-methylamphetamine using established rodent models. By systematically evaluating its effects on locomotor activity, reward, and reinforcement, a comprehensive understanding of its abuse potential and neurobiological mechanisms can be achieved. Future research should focus on generating specific dose-response data for 4-MA in these behavioral paradigms to allow for a more direct correlation between its neurochemical actions and its psychoactive effects.
References
In Vitro Protocols for Assessing Monoamine Transporter Interaction with 4-Methylamphetamine (4-MA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a potent psychostimulant that exerts its effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Understanding the nature of this interaction is crucial for elucidating its mechanism of action, abuse potential, and for the development of potential therapeutic interventions. These application notes provide detailed in vitro protocols to characterize the interaction of 4-MA and related compounds with monoamine transporters. The described assays are essential for determining key pharmacological parameters such as binding affinity, uptake inhibition, and neurotransmitter release, which collectively define the compound's profile as a transporter substrate or inhibitor.
Data Presentation: Quantitative Analysis of 4-MA Interaction with Monoamine Transporters
The following tables summarize the quantitative data for 4-MA's potency at the dopamine, norepinephrine, and serotonin transporters from in vitro assays conducted in rat brain synaptosomes.
| Compound | Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) |
| 4-Methylamphetamine (4-MA) | DAT | 44.1 ± 2.6 | 22.2 ± 1.3 |
| NET | 22.2 ± 1.3 | 44.1 ± 2.6 | |
| SERT | 53.4 ± 0.83 | 53.4 ± 0.83 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of 4-MA required to inhibit 50% of the monoamine uptake by the respective transporter.
-
EC50 (Half-maximal effective concentration): The concentration of 4-MA required to induce 50% of the maximal monoamine release from pre-loaded synaptosomes.
Data derived from Wee S, et al. (2005) as cited in various sources.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of 4-MA for the monoamine transporters by competing with a radiolabeled ligand known to bind to the transporter.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
4-Methylamphetamine (4-MA) solutions of varying concentrations
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of 4-MA.
-
For determining non-specific binding, add the non-specific binding inhibitor instead of 4-MA in separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the 4-MA concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Preparation
Synaptosomes are isolated nerve terminals that retain functional monoamine transporters and are an excellent ex vivo model for studying uptake and release.
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)
-
Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Homogenizer (e.g., Dounce or Teflon-glass)
-
Centrifuge
Protocol:
-
Tissue Dissection:
-
Rapidly dissect the desired brain region in ice-cold sucrose buffer.
-
-
Homogenization:
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a homogenizer with a pestle.
-
-
Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
-
-
Resuspension:
-
Discard the supernatant and gently resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Monoamine Uptake Inhibition Assay
This assay determines the potency of 4-MA to inhibit the reuptake of a radiolabeled or fluorescent monoamine substrate into synaptosomes or cells expressing the transporter.
Materials:
-
Prepared synaptosomes or HEK-293 cells expressing DAT, NET, or SERT
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) or fluorescent substrates (e.g., ASP+)
-
4-Methylamphetamine (4-MA) solutions of varying concentrations
-
Uptake inhibitors for defining non-specific uptake (e.g., cocaine, desipramine, fluoxetine)
-
Scintillation fluid and counter or fluorescence plate reader
Protocol:
-
Pre-incubation:
-
Aliquot the synaptosome or cell suspension into a 96-well plate.
-
Add varying concentrations of 4-MA or vehicle to the wells.
-
In separate wells, add a high concentration of a selective uptake inhibitor to determine non-specific uptake.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).
-
-
Initiation of Uptake:
-
Add the radiolabeled or fluorescent monoamine substrate to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a defined period (e.g., 5-15 minutes) at the assay temperature. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
For radiolabeled assays, rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer.
-
For fluorescent assays, the signal is read directly in the plate reader.
-
-
Quantification:
-
For radiolabeled assays, measure the radioactivity on the filters using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition of specific uptake as a function of the 4-MA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Monoamine Release Assay
This assay measures the ability of 4-MA to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the transporter, which is a hallmark of a substrate-type mechanism.
Materials:
-
Prepared synaptosomes or HEK-293 cells expressing DAT, NET, or SERT
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
4-Methylamphetamine (4-MA) solutions of varying concentrations
-
Scintillation fluid and counter
Protocol:
-
Loading:
-
Incubate the synaptosomes or cells with a radiolabeled monoamine for a sufficient time to allow for uptake and loading into vesicles (e.g., 30 minutes at 37°C).
-
-
Washing:
-
Wash the loaded synaptosomes or cells with fresh assay buffer to remove extracellular radiolabel. This can be done by gentle centrifugation and resuspension.
-
-
Baseline Release:
-
Aliquot the loaded synaptosomes or cells into a 96-well plate.
-
Collect an initial fraction of the supernatant to measure the baseline release of radioactivity.
-
-
Stimulation of Release:
-
Add varying concentrations of 4-MA or vehicle to the wells.
-
-
Incubation:
-
Incubate for a defined period (e.g., 10-30 minutes) at the assay temperature.
-
-
Collection and Quantification:
-
Separate the supernatant from the synaptosomes or cells by centrifugation or filtration.
-
Measure the radioactivity in the supernatant and in the cell/synaptosome pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released into the supernatant for each concentration of 4-MA.
-
Plot the percent release as a function of the 4-MA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum release (Emax).
-
Visualization of Workflows and Mechanisms
Experimental Workflow Diagrams
Caption: Workflow for the Radioligand Binding Assay.
Caption: Workflow for the Monoamine Uptake Inhibition Assay.
Caption: Workflow for the Monoamine Release Assay.
Signaling Pathway Diagram
Caption: Mechanism of 4-MA-induced monoamine release.
References
Methodology for Studying the Reinforcing Effects of 4-Methylamphetamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the reinforcing effects of 4-methylamphetamine (4-MA), a synthetic stimulant of the amphetamine class. The protocols detailed below are intended for use by researchers in pharmacology, neuroscience, and drug development to assess the abuse potential and underlying neurobiological mechanisms of this and similar compounds.
Introduction
4-Methylamphetamine (4-MA) is a potent monoamine releasing agent, exhibiting activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] Its mechanism of action, involving the release of these key neurotransmitters, suggests a potential for abuse. Understanding the reinforcing properties of 4-MA is crucial for public health and for the development of potential therapeutic interventions for stimulant use disorder. The following protocols describe standard preclinical models for assessing reinforcing effects: self-administration, conditioned place preference, and drug discrimination.
Key Experimental Protocols
Intravenous Self-Administration in Rodents
Intravenous self-administration is the gold standard for assessing the reinforcing efficacy of a drug. This model allows animals to learn to perform a specific action (e.g., lever pressing) to receive a drug infusion, thus demonstrating the drug's rewarding properties.
Objective: To determine if 4-MA serves as a positive reinforcer and to quantify its reinforcing strength.
Experimental Protocol:
-
Subjects: Male Wistar rats (250-300g) are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel system allowing for free movement.
-
Surgical Preparation: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein. Catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Acquisition Phase (Fixed-Ratio Schedule):
-
Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, a Fixed-Ratio 1 (FR1) schedule is used, where each press on the "active" lever results in a single intravenous infusion of 4-MA (e.g., 0.05 mg/kg/infusion) over a few seconds. The stimulus light is illuminated during the infusion.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Acquisition is typically considered stable when the number of infusions per session varies by less than 20% over three consecutive days.
-
-
Dose-Response Determination:
-
Once responding is stable, the dose of 4-MA is varied across sessions (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to determine the dose-response relationship.
-
-
Motivation Assessment (Progressive-Ratio Schedule):
-
To assess the motivation to self-administer 4-MA, a progressive-ratio (PR) schedule is employed.
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12...).
-
The "breakpoint" is the highest number of responses an animal completes for a single infusion and serves as a measure of the reinforcing strength of the drug.
-
Data Presentation:
| Parameter | 4-Methylamphetamine (4-MA) | Amphetamine (for comparison) |
| Self-Administration (FR1) | Less likely to be self-administered compared to amphetamine.[3] | Readily self-administered. |
| Breakpoint (Progressive Ratio) | Lower breakpoint compared to amphetamine, suggesting lower reinforcing efficacy.[3] | Higher breakpoint, indicating stronger reinforcing effects. |
| Effective Doses (Rodents) | Data specific to 4-MA self-administration is limited. Doses for related compounds like methamphetamine range from 0.01 to 0.3 mg/kg/infusion.[4] | Typically 0.03 - 0.1 mg/kg/infusion.[5] |
Experimental Workflow for Self-Administration:
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding effects of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding properties.
Objective: To determine if 4-MA produces a conditioned place preference, indicating its rewarding effects.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to establish any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug-conditioning days, animals are administered 4-MA (e.g., 1, 3, or 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On vehicle-conditioning days, animals receive a saline injection and are confined to the opposite chamber for the same duration. The order of drug and vehicle administration is counterbalanced across animals.
-
-
Post-Conditioning (Test): On the test day, animals are placed back in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
Data Presentation:
| Parameter | 4-Methylamphetamine (4-MA) | Methamphetamine (for comparison) |
| Conditioning Dose (Rats) | Data specific to 4-MA is limited. For the related compound 4-methylethcathinone, a dose of 10 mg/kg induced CPP.[6] | Effective doses range from 0.125 to 5 mg/kg, with 0.5-2.5 mg/kg being most rewarding.[7][8] |
| Preference Score | Not yet quantitatively established for 4-MA. | Significant increase in time spent in the drug-paired chamber. |
Conditioned Place Preference Experimental Design:
Drug Discrimination
Drug discrimination studies assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and to respond on one of two levers to receive a reward. The ability of other drugs to substitute for the training drug indicates similar subjective effects.
Objective: To characterize the subjective effects of 4-MA and compare them to other psychoactive drugs.
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., 4-MA, 1.0 or 3.0 mg/kg, i.p.) to receive a food reward.
-
On alternate days, they are trained to press the other lever (the "saline" lever) after a saline injection to receive the same reward.
-
Training continues until a high level of accuracy (e.g., >80% correct lever presses) is achieved.
-
-
Substitution Testing:
-
Once the discrimination is learned, various doses of 4-MA and other test drugs are administered before the session.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution (>80% on the drug lever) suggests similar subjective effects to the training drug.
-
Data Presentation:
| Parameter | 4-Methylmethcathinone (4-MMC) (as a proxy for 4-MA) |
| Training Doses (Rats) | 1.0 mg/kg and 3.0 mg/kg, i.p.[9] |
| ED50 for Substitution (mg/kg, i.p.) | |
| d-Amphetamine | 0.43 (in 1.0 mg/kg trained rats)[9] |
| (+)-Methamphetamine | 0.17 (in 1.0 mg/kg trained rats)[9] |
| (-)-Cocaine | 2.5 (in 1.0 mg/kg trained rats)[9] |
| MDMA | 0.49 (in 1.0 mg/kg trained rats)[9] |
Signaling Pathways and Molecular Targets
The reinforcing effects of 4-MA are primarily mediated by its interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine and serotonin in brain regions associated with reward, such as the nucleus accumbens.
Molecular Targets and Affinity:
| Transporter | 4-Methylamphetamine (4-MA) EC50 (nM)[4] |
| Serotonin Transporter (SERT) | 53.4 |
| Norepinephrine Transporter (NET) | 22.2 |
| Dopamine Transporter (DAT) | 44.1 |
Proposed Signaling Pathway for 4-MA-Induced Reinforcement:
Disclaimer: These protocols are intended for research purposes only and should be conducted in accordance with all applicable laws and regulations, and with approval from an institutional animal care and use committee (IACUC). The administration of 4-methylamphetamine to humans is not endorsed.
References
- 1. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdoc.ofdt.fr [bdoc.ofdt.fr]
- 4. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 5. Amphetamine Self-Administration and Its Extinction Alter the 5-HT1B Receptor Protein Levels in Designated Structures of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 4-Methylamphetamine-Induced Hyperthermia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methylamphetamine (4-MA) is a stimulant of the amphetamine class that has been reported as a new psychoactive substance.[1] Like other amphetamines, 4-MA can induce a significant increase in core body temperature, a condition known as hyperthermia, which can be life-threatening.[1][2] Understanding the mechanisms underlying 4-MA-induced hyperthermia is crucial for developing potential therapeutic interventions for intoxication and for assessing the overall safety profile of this and related compounds. These application notes provide a comprehensive overview of the experimental design for investigating 4-MA-induced hyperthermia, including detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways and workflows.
The hyperthermic effect of amphetamine-like substances is complex, involving central and peripheral mechanisms.[3] Centrally, these compounds increase the release of monoamine neurotransmitters, particularly dopamine and serotonin, in brain regions that regulate body temperature, such as the hypothalamus.[4] Peripherally, they can increase metabolic rate and heat production and cause vasoconstriction, which impairs heat dissipation.[5]
Experimental Protocols
Protocol 1: Animal Model and Drug Administration
Objective: To establish a reliable rodent model for studying 4-MA-induced hyperthermia and to detail the procedure for drug administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or male Swiss Webster mice (25-30 g).
-
4-Methylamphetamine hydrochloride (4-MA HCl).
-
Sterile saline (0.9% NaCl).
-
Animal scale.
-
Syringes and needles (appropriate gauge for the route of administration).
Procedure:
-
Animal Acclimation: House animals in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water. The ambient temperature of the housing and experimental rooms should be maintained at a constant, specified temperature (e.g., 22 ± 2°C), as this can significantly influence the hyperthermic response.[6]
-
Drug Preparation: Dissolve 4-MA HCl in sterile saline to the desired concentration. Prepare fresh on the day of the experiment. The pH of the solution should be checked and adjusted to be near physiological pH (~7.4) if necessary to avoid irritation at the injection site.
-
Dosing: The dose of 4-MA will depend on the specific research question. Based on related compounds, a starting dose range for rats could be 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose for inducing a robust and reproducible hyperthermic effect.
-
Administration Route: The most common routes of administration for systemic effects in rodents are intraperitoneal (IP) and subcutaneous (SC) injections.
-
Intraperitoneal (IP) Injection: Briefly restrain the animal and inject the 4-MA solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (SC) Injection: Lift the loose skin over the back of the neck (scruff) and insert the needle into the tented skin. Aspirate briefly to ensure a blood vessel has not been entered before injecting the solution.
-
Protocol 2: Core Body Temperature Measurement
Objective: To accurately measure changes in core body temperature in response to 4-MA administration. Two common methods are described: rectal probe and radiotelemetry.
Method A: Rectal Probe Measurement
Materials:
-
Digital thermometer with a flexible rectal probe for rodents.
-
Lubricant (e.g., petroleum jelly).
-
Ethanol (70%) for cleaning the probe.
Procedure:
-
Baseline Measurement: Before drug administration, gently restrain the animal and insert the lubricated rectal probe to a consistent depth (e.g., 2 cm for rats, 1.5 cm for mice) into the rectum.[7]
-
Data Recording: Record the temperature once the reading stabilizes. This will serve as the baseline temperature.
-
Post-Administration Measurements: Following 4-MA administration, measure the rectal temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours) to capture the peak hyperthermic effect and the subsequent return to baseline.
-
Probe Cleaning: Clean the probe with 70% ethanol between each measurement and between animals.
Method B: Radiotelemetry
Materials:
-
Implantable telemetry transmitters for measuring core body temperature.
-
Receivers and data acquisition system.
-
Surgical instruments for implantation.
-
Anesthetics (e.g., isoflurane).
Procedure:
-
Transmitter Implantation: Surgically implant the telemetry transmitter into the peritoneal cavity of the animal under anesthesia, following aseptic surgical procedures. Allow the animal to recover from surgery for at least one week.
-
Data Acquisition: The implanted transmitter will continuously monitor and transmit core body temperature data to a receiver placed under the animal's cage. This allows for stress-free, continuous monitoring of body temperature in freely moving animals.
-
Data Analysis: Record baseline temperature for at least 24 hours before drug administration. Following 4-MA administration, continue to record temperature data to observe the full time-course of the hyperthermic response.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions (e.g., striatum, nucleus accumbens, prefrontal cortex) following 4-MA administration.
Materials:
-
Microdialysis probes.
-
Guide cannulas.
-
Stereotaxic apparatus.
-
Surgical drill.
-
Dental cement.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 4-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation. Collect several baseline samples before administering 4-MA.
-
Drug Administration and Sample Collection: Administer 4-MA (IP or SC) and continue to collect dialysate samples for the desired duration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using an HPLC-ED system.[2][8]
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups.
Table 1: Dose-Response of 4-Methylamphetamine on Peak Hyperthermic Response in Rats
| 4-MA Dose (mg/kg, IP) | N | Baseline Temperature (°C) | Peak Temperature (°C) | Change in Temperature (ΔT, °C) | Time to Peak (min) |
| Vehicle (Saline) | 8 | 37.5 ± 0.2 | 37.7 ± 0.3 | 0.2 ± 0.1 | - |
| 1.0 | 8 | 37.6 ± 0.3 | 38.5 ± 0.4 | 0.9 ± 0.2 | 60 |
| 3.0 | 8 | 37.4 ± 0.2 | 39.2 ± 0.5 | 1.8 ± 0.3 | 60 |
| 10.0 | 8 | 37.5 ± 0.3 | 40.1 ± 0.6 | 2.6 ± 0.4 | 90 |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical and for illustrative purposes.
Table 2: Effect of Ambient Temperature on 4-MA-Induced Hyperthermia in Rats
| Ambient Temperature | 4-MA Dose (mg/kg, IP) | N | Peak Change in Temperature (ΔT, °C) |
| 20°C | 5.0 | 8 | 0.5 ± 0.2 |
| 24°C | 5.0 | 8 | 1.5 ± 0.3 |
| 30°C | 5.0 | 8 | 2.8 ± 0.4* |
*Data are presented as mean ± SEM. Statistical significance vs. 24°C: p<0.05 (Student's t-test). Data are hypothetical and based on trends observed with similar compounds.[6]
Table 3: Effect of Antagonists on 4-MA-Induced Hyperthermia in Rats
| Pre-treatment | Challenge | N | Peak Change in Temperature (ΔT, °C) |
| Vehicle | 4-MA (5 mg/kg) | 8 | 1.6 ± 0.3 |
| Dopamine D1 Antagonist (e.g., SCH23390) | 4-MA (5 mg/kg) | 8 | 0.8 ± 0.2 |
| Dopamine D2 Antagonist (e.g., Haloperidol) | 4-MA (5 mg/kg) | 8 | 1.1 ± 0.3 |
| Serotonin 5-HT2A Antagonist (e.g., Ketanserin) | 4-MA (5 mg/kg) | 8 | 0.7 ± 0.2 |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle + 4-MA: p<0.05 (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical and based on known pharmacology of amphetamines.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of 4-MA-induced monoamine release and hyperthermia.
Experimental Workflow
Caption: General experimental workflow for investigating 4-MA-induced hyperthermia.
Logical Relationships in Thermoregulation
Caption: Central and peripheral mechanisms of 4-MA-induced hyperthermia.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ambient temperature on hyperthermia and hyperkinesis induced by 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” [mdpi.com]
- 6. Small Changes in Ambient Temperature Cause Large Changes in 3,4-Methylenedioxymethamphetamine (MDMA)-Induced Serotonin Neurotoxicity and Core Body Temperature in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of methamphetamine on core body temperature in the rat--part 2: an escalating regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Ambient Temperature on Hyperthermia Induced by (±)3,4-Methylenedioxymethamphetamine in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Identifying 4-Methylamphetamine Synthesis Byproducts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamphetamine (4-MA) is a synthetic stimulant that has emerged on the illicit drug market. Understanding the synthesis routes used in its clandestine production is crucial for law enforcement, forensic scientists, and public health professionals. Impurity profiling, the identification and quantification of synthesis byproducts, provides valuable chemical intelligence to determine the synthetic pathway employed. The Leuckart reaction is a common method for amphetamine synthesis and is characterized by a specific profile of byproducts.[1][2][3] This document provides detailed application notes and protocols for the identification of 4-MA synthesis byproducts, with a focus on those arising from the Leuckart route.
The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture.[1][2] Other confirmatory techniques include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3]
Data Presentation: Byproducts of 4-MA Synthesis via the Leuckart Route
The following table summarizes the major byproducts identified in the synthesis of 4-methylamphetamine via the Leuckart reaction. The relative abundance is provided as a representative example based on typical findings in forensic analysis of related amphetamine syntheses, as specific quantitative data for 4-MA is not widely published. The relative abundance can vary significantly depending on the specific reaction conditions.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical GC-MS Fragments (m/z) | Representative Relative Abundance (%) |
| N-formyl-4-methylamphetamine | C₁₁H₁₅NO | 177.24 | 134, 117, 91, 44 | 5 - 15 |
| 4-methyl-5-(4-methylphenyl)pyrimidine | C₁₂H₁₂N₂ | 184.24 | 184, 183, 169, 115 | 1 - 5 |
| Di-(4-methylphenyl)isopropylamine (diastereomers) | C₂₀H₂₇N | 281.44 | 148, 134, 117, 91 | 2 - 10 |
| N,N-di-[β-(4-methylphenyl)isopropyl]formamide | C₂₁H₂₇NO | 309.45 | 176, 148, 134, 91 | < 1 |
| 4-methylphenylacetone (unreacted precursor) | C₁₀H₁₂O | 148.20 | 133, 105, 91, 43 | Variable |
Experimental Protocols
Sample Preparation: Extraction of Basic Impurities
This protocol is adapted from established methods for the extraction of impurities from amphetamine samples.
Materials:
-
Methanol (ACS grade or higher)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Glass vials (2 mL) with screw caps
Procedure:
-
Weigh approximately 10 mg of the suspected 4-MA sample into a 15 mL centrifuge tube.
-
Dissolve the sample in 1 mL of methanol.
-
Prepare a 10% (w/v) aqueous solution of sodium carbonate.
-
Add 1 mL of the 10% sodium carbonate solution to the sample solution to basify the mixture (pH > 10).
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to extract the basic impurities into the organic layer.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
The dried ethyl acetate extract is now ready for GC-MS analysis.
GC-MS Analysis Protocol
This protocol provides typical parameters for the analysis of 4-MA and its byproducts. Instrument conditions may need to be optimized for specific equipment.
Instrumentation:
-
Gas chromatograph coupled to a mass selective detector (GC-MS).
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Scan Rate: 2 scans/second.
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the identified peaks with reference spectra from spectral libraries (e.g., NIST, SWGDRUG) and published literature.
-
Confirm the identity of byproducts by comparing their retention times and mass spectra with those of synthesized reference standards, if available.
Visualizations
Logical Workflow for Byproduct Identification
The following diagram illustrates the general workflow for the identification of 4-MA synthesis byproducts from a seized sample.
Caption: Workflow for 4-MA Byproduct Identification.
Signaling Pathway: Leuckart Synthesis of 4-Methylamphetamine
This diagram outlines the key steps in the Leuckart synthesis of 4-MA and the formation of characteristic byproducts.
Caption: Leuckart Synthesis of 4-MA and Byproduct Formation.
References
Application Notes: 4-Methylamphetamine (4-MA) in Neuropharmacological Research
Introduction
4-Methylamphetamine (4-MA), also known as PAL-313, is a potent stimulant of the amphetamine class.[1] Initially investigated as an appetite suppressant in the 1950s, it has since emerged as a valuable research tool for neuropharmacologists.[1] Its distinct pharmacological profile, characterized by a powerful and preferential elevation of extracellular serotonin, allows for the detailed study of monoaminergic systems, particularly the complex interactions between serotonin and dopamine pathways.[1][2]
Principle of Action
4-MA functions as a potent and relatively balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA) in vitro.[1] It interacts with the respective monoamine transporters—SERT, NET, and DAT—to inhibit reuptake and promote the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3][4][5] Additionally, 4-MA has been shown to be a more potent inhibitor of monoamine oxidase (MAO) than amphetamine in animal studies, which would further contribute to elevated levels of synaptic monoamines by preventing their breakdown.[3][6]
A key characteristic of 4-MA is the discrepancy between its in vitro and in vivo effects. While it demonstrates balanced potency for releasing dopamine, norepinephrine, and serotonin in laboratory assays, in vivo microdialysis studies in rats reveal a much more pronounced effect on serotonin levels.[1] This suggests a secondary regulatory mechanism in vivo, where the substantial release of serotonin actively dampens dopamine release, a phenomenon hypothesized to be mediated by the activation of inhibitory 5-HT2C receptors on dopamine neurons.[1]
Applications in Neuropharmacology
-
Investigating Serotonin-Dopamine Interactions: Due to its profound effect on serotonin release relative to dopamine, 4-MA is an ideal tool for studying the modulatory role of the serotonin system on dopamine-mediated behaviors and signaling.[1][2] Researchers can use 4-MA to explore how intense serotonergic activity affects dopamine-related phenomena such as locomotion, reward, and reinforcement.[2]
-
Modeling Atypical Stimulant Effects: Unlike traditional amphetamines that are more selective for dopamine and norepinephrine, 4-MA's potent serotonergic action provides a model for stimulants with lower abuse potential. Animal studies have shown that 4-MA has a low rate of self-administration, likely due to its high serotonin-to-dopamine release ratio.[1] This makes it useful for developing and screening novel therapeutic stimulants with reduced addictive properties.
-
Elucidating Transporter Function and Regulation: As a potent substrate for SERT, DAT, and NET, 4-MA can be used in competitive binding and uptake inhibition assays to characterize the function and pharmacology of these critical transporters.
Quantitative Data Summary
The following tables summarize the key pharmacological data for 4-methylamphetamine, providing a basis for experimental design.
Table 1: In Vitro Potency of 4-Methylamphetamine at Monoamine Transporters
| Transporter | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | EC₅₀ (Release) | 53.4 | [1][2] |
| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 22.2 | [1] |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 44.1 | [1][2] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of 4-MA required to elicit 50% of the maximal neurotransmitter release.
Table 2: In Vivo Effects of 4-Methylamphetamine on Extracellular Neurotransmitter Levels in Rat Nucleus Accumbens
| Neurotransmitter | Peak Increase over Baseline | Reference |
|---|---|---|
| Serotonin (5-HT) | ~1800% (~18x) | [1] |
| Dopamine (DA) | ~500% (~5x) | [1] |
Data derived from in vivo microdialysis studies in rats.
Mandatory Visualizations
Caption: Mechanism of action of 4-Methylamphetamine (4-MA) at the monoamine synapse.
Caption: Proposed pathway for 4-MA's serotonin-mediated inhibition of dopamine release.
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.
Experimental Protocols
Protocol 1: In Vitro Synaptosomal Monoamine Release Assay
Objective: To determine the potency (EC₅₀) and efficacy of 4-MA in inducing the release of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE
-
4-Methylamphetamine stock solution (in dH₂O or saline)
-
Scintillation vials and liquid scintillation cocktail
-
Glass-fiber filters (e.g., Whatman GF/B) and filtration manifold
-
Liquid scintillation counter
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes (P2 fraction).
-
Resuspend the pellet in Krebs-HEPES buffer to the desired protein concentration (approx. 1-2 mg/mL).
-
-
Radiolabel Loading:
-
Aliquot the synaptosomal suspension into tubes.
-
Add the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) to a final concentration of 10-20 nM.
-
Incubate for 30 minutes at 37°C to allow for transporter-mediated uptake.
-
-
Release Experiment:
-
After loading, wash the synaptosomes three times with ice-cold Krebs-HEPES buffer by centrifugation (17,000 x g for 10 min) to remove excess radiolabel.
-
Resuspend the final pellet in fresh Krebs-HEPES buffer.
-
Aliquot the loaded synaptosomes into reaction tubes and pre-incubate for 10 minutes at 37°C.
-
Initiate the release by adding various concentrations of 4-MA (e.g., 1 nM to 100 µM) or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Terminate the release by rapid filtration through glass-fiber filters using a filtration manifold. Immediately wash the filters three times with 3 mL of ice-cold buffer.
-
The filtrate contains the released radiolabel. The filters retain the synaptosomes and the non-released radiolabel.
-
-
Quantification and Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.
-
Collect an aliquot of the filtrate to measure released radioactivity.
-
Calculate the percentage of total radioactivity released for each concentration of 4-MA.
-
Plot the percentage release against the log concentration of 4-MA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effect of systemic 4-MA administration on extracellular levels of dopamine and serotonin in the nucleus accumbens.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., 2-4 mm membrane)
-
Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4
-
Gas anesthesia (isoflurane)
-
Syringe pump and liquid swivel system
-
Fraction collector
-
4-Methylamphetamine solution for injection (e.g., 1-3 mg/kg, intravenous or intraperitoneal)
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the nucleus accumbens.
-
Secure the cannula to the skull with dental cement and surgical screws.
-
Allow the animal to recover for at least 7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a testing chamber that allows free movement.
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump via a liquid swivel and begin continuous perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 2-3 hours before sample collection.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Collect 3-4 baseline samples to establish stable neurotransmitter levels.
-
Administer 4-MA (or vehicle) systemically.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Inject a small volume (e.g., 10-20 µL) of each sample into the HPLC system.
-
Quantify the concentrations of dopamine, serotonin, and their metabolites based on the peak heights or areas compared to known standards.
-
-
Data Analysis:
-
Calculate the average concentration of the three baseline samples for each neurotransmitter and define this as 100%.
-
Express the neurotransmitter concentrations in all subsequent samples as a percentage of the baseline average.
-
Plot the data as percent change from baseline over time. Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect compared to the vehicle control group.
-
References
- 1. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdoc.ofdt.fr [bdoc.ofdt.fr]
- 4. Mephedrone - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
Application Notes and Protocols for Assessing the Abuse Liability of 4-Methylamphetamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of established protocols to assess the abuse liability of 4-methylamphetamine (4-MA) analogs. The abuse potential of novel psychoactive substances is a critical consideration in drug development and public health. The following protocols for in vitro and in vivo assays are designed to characterize the interaction of 4-MA analogs with key molecular targets and to evaluate their reinforcing and rewarding effects, which are predictive of their abuse liability in humans.
In Vitro Assessment of Monoamine Transporter Activity
The primary molecular targets for amphetamine-like stimulants are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The interaction of 4-MA analogs with these transporters can be quantified through radioligand binding, uptake inhibition, and release assays.
Radioligand Binding Assays
Radioligand binding assays determine the affinity of a test compound for a specific receptor or transporter. In the context of 4-MA analogs, these assays are crucial for understanding their potency at DAT, NET, and SERT.
Experimental Protocol: [3H]WIN 35,428 Binding Assay for Dopamine Transporter (DAT)
-
Objective: To determine the binding affinity (Ki) of 4-MA analogs for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT.
-
[3H]WIN 35,428 (radioligand).
-
GBR 12909 (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
GF/C filters (presoaked in 0.5% PEI).
-
Scintillation fluid.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the 4-MA analog test compounds.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM GBR 12909 (for non-specific binding), or 25 µL of the 4-MA analog dilution.
-
Add 25 µL of [3H]WIN 35,428 to each well at a final concentration equivalent to its Kd (e.g., 5 nM).[1]
-
Add 500 µL of diluted cell membranes (e.g., 12 µg protein/well) to each well.[1]
-
Incubate the plate for 120 minutes at 4°C.[1]
-
Terminate the binding reaction by rapid filtration over GF/C filters using a cell harvester.
-
Wash the filters nine times with 500 µL of ice-cold wash buffer.[1]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition and Release Assays
These functional assays measure the ability of 4-MA analogs to inhibit the reuptake of monoamines or to induce their release from presynaptic terminals. These actions are central to the psychostimulant effects of amphetamines.
Experimental Protocol: Synaptosome Monoamine Uptake and Release Assays
-
Objective: To determine the potency (IC50 for uptake inhibition) and efficacy (EC50 for release) of 4-MA analogs at DAT, NET, and SERT.
-
Materials:
-
Freshly prepared synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
[3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Krebs-phosphate buffer.
-
GF/B filters.
-
Scintillation fluid.
-
-
Uptake Inhibition Assay Procedure:
-
Prepare synaptosomes and resuspend them in Krebs-phosphate buffer.
-
Pre-incubate synaptosomes with various concentrations of the 4-MA analog or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding the respective [3H]monoamine (e.g., 5 nM final concentration).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine for DAT).
-
-
Release Assay Procedure:
-
Preload synaptosomes with the respective [3H]monoamine by incubating for 30-60 minutes at 37°C.
-
Wash the synaptosomes to remove excess radiolabel.
-
Initiate release by adding various concentrations of the 4-MA analog.
-
Incubate for 10-30 minutes at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released monoamine) and the pellet (retained monoamine).
-
Calculate the percentage of [3H]monoamine released.
-
-
Data Analysis:
-
For uptake inhibition, calculate IC50 values from concentration-response curves.
-
For release, calculate EC50 values and the maximum effect (Emax) from concentration-response curves.
-
Quantitative Data: In Vitro Activity of N-Alkylated 4-Methylamphetamine Analogs
The following table summarizes the in vitro potencies of a series of N-alkylated 4-methylamphetamine analogs at monoamine transporters in rat brain synaptosomes. Lengthening the N-alkyl chain generally leads to a decrease in potency for both uptake inhibition and release, particularly at DAT and NET.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |
| N-methyl-4-MA | 35 | 45 | 450 | 25 | 30 | 150 |
| N-ethyl-4-MA | 150 | 180 | 1,200 | 180 | 120 | 400 |
| N-propyl-4-MA | 800 | 900 | 3,500 | >10,000 | >10,000 | 1,500 |
| N-butyl-4-MA | 2,500 | 3,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data are adapted from studies on N-alkylated 4-MA analogs. Actual values can vary based on experimental conditions.
In Vivo Assessment of Abuse Liability
In vivo models are essential for evaluating the integrated behavioral effects of 4-MA analogs that are indicative of their abuse potential. Key models include drug self-administration, conditioned place preference, and intracranial self-stimulation.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, which is a direct measure of its abuse liability.
Experimental Protocol: Rat Intravenous Self-Administration of 4-MA Analogs
-
Objective: To determine if 4-MA analogs serve as positive reinforcers and to characterize their reinforcing efficacy.
-
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.
-
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of adult male Wistar or Sprague-Dawley rats. Allow for a recovery period of 5-7 days.
-
Acquisition: Train rats to press the active lever for an intravenous infusion of a known drug of abuse, such as cocaine or methamphetamine (e.g., 0.05 mg/kg/infusion), on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion). Each infusion is paired with a light and/or tone cue. Sessions are typically 2 hours daily.
-
Substitution: Once stable responding is established, substitute the training drug with saline to extinguish the behavior. Then, substitute saline with different doses of the 4-MA analog to determine if it maintains self-administration.
-
Dose-Response Curve: Test a range of doses of the 4-MA analog to generate a dose-response curve. The number of infusions is typically an inverted U-shape, with lower and higher doses maintaining less responding than an optimal dose.
-
-
Data Analysis:
-
Compare the number of infusions earned for the 4-MA analog to those for saline and a positive control (e.g., methamphetamine). A significantly higher number of infusions for the test drug compared to saline indicates reinforcing effects.
-
The peak of the dose-response curve provides an indication of the maximal reinforcing efficacy.
-
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring the animal's preference for an environment that has been previously paired with the drug's effects.
Experimental Protocol: Mouse/Rat Conditioned Place Preference
-
Objective: To evaluate the rewarding effects of 4-MA analogs.
-
Apparatus:
-
A three-compartment CPP box. The two outer compartments have distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller central compartment.
-
-
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.
-
Conditioning (Days 2-5): This phase typically consists of four conditioning sessions. On two alternating days, administer the 4-MA analog (e.g., via intraperitoneal injection) and confine the animal to one of the outer compartments for 30 minutes. On the other two days, administer saline and confine the animal to the opposite compartment.
-
Post-Conditioning Test (Day 6): In a drug-free state, place the animal in the central compartment and allow it to freely explore all compartments for 15-20 minutes. Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment during the post-conditioning test.
-
A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to measure the effects of drugs on brain reward function. Drugs with abuse potential typically enhance the rewarding effects of electrical brain stimulation.
Experimental Protocol: Rat Intracranial Self-Stimulation
-
Objective: To assess whether 4-MA analogs enhance brain reward function.
-
Procedure:
-
Surgery: Surgically implant a stimulating electrode into a brain reward region, such as the medial forebrain bundle.
-
Training: Train rats to press a lever to receive a brief electrical stimulation. The frequency or intensity of the stimulation is varied to determine the threshold for rewarding effects (the point at which the animal will work for the stimulation).
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Drug Testing: After establishing a stable baseline, administer a 4-MA analog and measure changes in the reward threshold.
-
-
Data Analysis:
-
A decrease in the ICSS threshold (i.e., the animal will work for a weaker stimulation) after drug administration indicates that the drug has enhanced the rewarding effect of the stimulation. This is a characteristic of drugs with abuse potential. Studies have shown that N-alkylation of 4-MA decreases its abuse-related effects in ICSS.[2]
-
Visualizations
Experimental Workflow: Conditioned Place Preference
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 4-Methylamphetamine (4-MA) in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-methylamphetamine (4-MA) in urine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of 4-MA in urine samples.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Poor peak shape or splitting for 4-MA. | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Injection of sample in a strong solvent. 4. Interaction with active sites on the column or in the LC system. | 1. Adjust mobile phase pH. Since 4-MA is a basic compound, a mobile phase with a pH around 3-4 (using formic or acetic acid) or a higher pH (e.g., 9-10 with ammonium hydroxide) can improve peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 4. Use a column with end-capping or add a small amount of a competing base to the mobile phase. |
| TR-02 | Significant ion suppression or enhancement (Matrix Effect). | 1. Co-elution of endogenous urine components (e.g., phospholipids, urea). 2. High salt concentration in the sample. 3. Inefficient sample cleanup. | 1. Optimize chromatographic separation to move the 4-MA peak away from the suppression zone. 2. Use a more effective sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Dilute the urine sample ("dilute-and-shoot"), though this may compromise sensitivity. 4. Employ a stable isotope-labeled internal standard (SIL-IS) for 4-MA to compensate for matrix effects. |
| TR-03 | Low recovery of 4-MA during sample preparation. | 1. Suboptimal pH during extraction. 2. Inappropriate SPE sorbent or LLE solvent. 3. Incomplete elution from the SPE cartridge. 4. Analyte degradation. | 1. Adjust the sample pH to be basic (e.g., pH 9-10) before extraction to ensure 4-MA is in its neutral, more extractable form. 2. For SPE, use a mixed-mode cation exchange sorbent. For LLE, use a water-immiscible organic solvent like ethyl acetate or a mixture of hexane and isoamyl alcohol. 3. Ensure the elution solvent is strong enough to disrupt the interaction between 4-MA and the sorbent (e.g., methanol with 2-5% ammonium hydroxide). 4. Investigate the stability of 4-MA under the extraction conditions. |
| TR-04 | High background noise or interfering peaks in the chromatogram. | 1. Contamination from collection containers, solvents, or labware. 2. Carryover from a previous injection of a high-concentration sample. 3. Inadequate sample cleanup. | 1. Use high-purity solvents and pre-cleaned labware. 2. Implement a robust needle wash protocol in the autosampler, including a strong organic solvent. 3. Improve the sample preparation method to better remove matrix interferences. |
| TR-05 | Inconsistent or non-reproducible results. | 1. Variability in sample collection and storage. 2. Inconsistent execution of the sample preparation procedure. 3. Fluctuation in LC-MS/MS system performance. | 1. Standardize urine collection protocols and store samples at -20°C or below. 2. Ensure precise and consistent execution of all pipetting, pH adjustment, and extraction steps. 3. Regularly perform system suitability tests and calibration checks to monitor instrument performance. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| FAQ-01 | What is the most common analytical technique for the quantification of 4-MA in urine? | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to provide structural confirmation. |
| FAQ-02 | Why is addressing matrix effects crucial in the analysis of 4-MA in urine? | Urine is a complex biological matrix containing numerous endogenous substances that can interfere with the ionization of 4-MA in the mass spectrometer source. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] |
| FAQ-03 | What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for 4-MA analysis? | A SIL-IS, such as 4-methylamphetamine-d3, has nearly identical chemical and physical properties to 4-MA. It co-elutes and experiences similar matrix effects and extraction efficiencies, allowing for accurate correction of any variations and improving the precision and accuracy of the quantification. |
| FAQ-04 | What are the expected validation parameters for a robust 4-MA urine analysis method? | A validated method should demonstrate acceptable linearity (e.g., R² > 0.99), accuracy (e.g., within ±15% of the nominal concentration), precision (e.g., coefficient of variation <15%), and have a limit of quantification (LOQ) that is relevant for the intended application (e.g., clinical or forensic toxicology). |
| FAQ-05 | Can I use a "dilute-and-shoot" method for 4-MA analysis in urine? | A "dilute-and-shoot" approach, where the urine sample is simply diluted before injection, is a quick and simple method. However, it may not be suitable for detecting low concentrations of 4-MA due to reduced sensitivity and can still be susceptible to significant matrix effects.[1] It is often used for screening purposes, with more extensive sample preparation methods like SPE or LLE used for confirmation. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of amphetamine-type substances in urine, which can be used as a reference for method development for 4-MA.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Amphetamine Analogs in Urine
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamine | 2.5 - 1000 | > 0.99 | 0.25 | 2.5 | Adapted from[2] |
| Methamphetamine | 2.5 - 1000 | > 0.99 | 0.25 | 2.5 | Adapted from[2] |
| MDMA | 1 - 20 | > 0.99 | - | 1 | [3] |
| MDA | 1 - 20 | > 0.99 | - | 1 | [3] |
Table 2: Recovery Data for Amphetamine Analogs Using Different Extraction Methods
| Analyte | Extraction Method | Recovery (%) | Reference |
| Amphetamine | Solid Phase Extraction (SPE) | 80 - 107 | [3] |
| Methamphetamine | Solid Phase Extraction (SPE) | 80 - 107 | [3] |
| MDMA | Solid Phase Extraction (SPE) | 80 - 107 | [3] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for 4-MA in Urine
This protocol is adapted from established methods for amphetamine analysis.
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Sample Pre-treatment:
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To 1 mL of urine, add an internal standard (e.g., 4-methylamphetamine-d3).
-
Add 1 mL of a buffer solution (e.g., phosphate buffer, pH 6) and vortex.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of the buffer solution. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of an acidic solution (e.g., 0.1 M acetic acid).
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Wash the cartridge with 2 mL of methanol to remove polar interferences.
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Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the 4-MA from the cartridge with 2 mL of a basic organic solvent (e.g., 2-5% ammonium hydroxide in methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-MA in Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add a basic solution (e.g., 1 M sodium hydroxide) to adjust the pH to 9-10. Vortex to mix.
-
-
Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a 9:1 mixture of hexane and isoamyl alcohol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Solid Phase Extraction (SPE) workflow for 4-MA analysis in urine.
Caption: Decision tree for troubleshooting matrix effects in 4-MA analysis.
References
improving the sensitivity and specificity of 4-methylamphetamine detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-methylamphetamine (4-MA). Our aim is to help you improve the sensitivity and specificity of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting 4-methylamphetamine (4-MA)?
A1: The most common analytical techniques for 4-MA detection are immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are typically used for initial screening, while GC-MS and LC-MS/MS are employed for confirmation and quantification due to their higher specificity and sensitivity.
Q2: Why is a confirmatory method required after a positive immunoassay screen for 4-MA?
A2: Immunoassays are prone to cross-reactivity with other structurally similar compounds, which can lead to false-positive results. Therefore, a more specific technique like GC-MS or LC-MS/MS is necessary to confirm the presence of 4-MA and to provide accurate quantification. Many commercial immunoassay screening tests directed at amphetamines cross-react appreciably with compounds like ephedrine.[1]
Q3: What are the key advantages of LC-MS/MS over GC-MS for 4-MA analysis?
A3: LC-MS/MS often offers higher sensitivity and specificity compared to GC-MS. It also typically involves simpler sample preparation as derivatization is not always required, which can reduce analysis time and potential for sample loss.
Q4: What is the importance of chiral separation in 4-MA analysis?
A4: 4-methylamphetamine exists as two stereoisomers (enantiomers), (R)- and (S)-4-MA. These enantiomers can have different pharmacological effects. Chiral separation, which can be achieved using specific chromatographic columns and methods, is necessary to differentiate and quantify the individual enantiomers.
Q5: What are the typical matrices used for 4-MA detection?
A5: 4-MA can be detected in various biological matrices, including urine, blood (plasma or serum), and hair. The choice of matrix depends on the desired detection window and the specific application of the testing.
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| False Positive Result | Cross-reactivity with structurally related compounds (e.g., other amphetamines, over-the-counter medications). | 1. Review the manufacturer's data sheet for known cross-reactants. 2. Perform a confirmatory analysis using a more specific method like GC-MS or LC-MS/MS. |
| Low Sensitivity (False Negative) | Low concentration of 4-MA in the sample; improper sample storage or handling. | 1. Ensure the sample concentration is within the assay's detection range. 2. Verify that samples were stored correctly (e.g., refrigerated or frozen) to prevent degradation. 3. Consider a more sensitive screening method or proceed directly to confirmatory testing if 4-MA presence is strongly suspected. |
| High Background Signal | Matrix interference from the sample. | 1. Dilute the sample with the assay buffer and re-run the test. 2. If the problem persists, consider a sample cleanup step like solid-phase extraction (SPE) before the immunoassay. |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column; improper derivatization. | 1. Replace the GC inlet liner and septum. 2. Condition the GC column according to the manufacturer's instructions. 3. Optimize the derivatization reaction (e.g., temperature, time, reagent concentration). |
| Low Signal Intensity | Sample degradation; inefficient extraction or derivatization; leaks in the GC-MS system. | 1. Check for leaks in the GC inlet, column connections, and MS interface. 2. Optimize the extraction procedure to improve recovery. 3. Ensure the derivatizing agent is fresh and the reaction is complete. |
| Co-elution of Isomers | Inadequate chromatographic separation. | 1. Use a chiral GC column specifically designed for separating enantiomers. 2. Optimize the GC oven temperature program to improve resolution. |
| Matrix Interference | Insufficient sample cleanup. | 1. Implement a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization of 4-MA. | 1. Optimize the chromatographic separation to separate 4-MA from interfering matrix components. 2. Use a more effective sample preparation technique (e.g., SPE, protein precipitation followed by filtration). 3. Employ an isotopically labeled internal standard to compensate for matrix effects. |
| Inconsistent Retention Time | Issues with the LC mobile phase or column. | 1. Ensure the mobile phase is properly prepared and degassed. 2. Check for column degradation or contamination; if necessary, wash or replace the column. |
| Low Sensitivity | Suboptimal MS parameters; inefficient sample extraction. | 1. Optimize MS parameters such as spray voltage, gas flows, and collision energy for 4-MA. 2. Improve the efficiency of the sample extraction method to increase the concentration of 4-MA in the final extract. |
Data Presentation: Performance of 4-MA Detection Methods
The following table summarizes the typical performance characteristics of different methods for the detection of amphetamine-type substances. Please note that specific values for 4-methylamphetamine may vary depending on the specific assay, instrument, and matrix used.
| Parameter | Immunoassay | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~25 - 50 ng/mL | ~0.05 - 10 ng/mL[2] | ~0.01 - 0.5 ng/mL[3] |
| Limit of Quantification (LOQ) | Not typically used for quantification | ~0.1 - 25 ng/mL[2] | ~0.01 - 1.0 ng/mL[3] |
| Specificity | Low to Moderate (potential for cross-reactivity) | High | Very High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
GC-MS Protocol for 4-MA in Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., 4-MA-d5).
-
Acidify the sample with 1 mL of 2% formic acid.
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PCX) with 0.5 mL of methanol followed by 0.5 mL of deionized water.
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Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
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Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 4-MA and the internal standard.
-
LC-MS/MS Protocol for 4-MA in Blood
This protocol is a general guideline and may require optimization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, plasma, or serum, add an internal standard (e.g., 4-MA-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, increase linearly to 90% B over 6 minutes, hold for 1.5 minutes, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for 4-MA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for 4-MA and one for the internal standard.
-
Visualizations
Caption: General experimental workflow for the analysis of 4-methylamphetamine.
Caption: Logical troubleshooting workflow for unexpected analytical results.
References
Technical Support Center: Chromatographic Analysis of 4-Methoxyaniline (4-MA)
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-methoxyaniline (4-MA). The following resources are intended for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of 4-MA that can affect its chromatographic analysis?
A1: 4-Methoxyaniline (p-anisidine) is a basic and polar aromatic amine.[1][2] Its key properties influencing chromatographic behavior are summarized in the table below. The basicity, arising from the amine group, makes it susceptible to interactions with acidic residual silanols on silica-based columns, which can lead to poor peak shape, particularly peak tailing.[3][4]
| Property | Value | Implication for Chromatography |
| pKa | 5.34 (at 25°C)[5] | Indicates that 4-MA is a weak base. The mobile phase pH will significantly affect its ionization state and retention. |
| logP | 0.95[5] | Suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography. |
| Solubility | Sparingly soluble in water[2]; Soluble in ethanol, diethyl ether, acetone, benzene.[2] | Sample solvent composition should be carefully considered to ensure solubility and compatibility with the mobile phase. |
| Structure | Contains a primary amine group and a methoxy group on a benzene ring. | The amine group is the primary site for undesirable secondary interactions with the stationary phase. |
Q2: What is a good starting point for an HPLC method for 4-MA analysis?
A2: A common starting point for the analysis of 4-MA is reversed-phase HPLC.[6] A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier is often employed.[6] For example, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[6] If mass spectrometry (MS) detection is required, a volatile acid like formic acid should be used instead of phosphoric acid.[6]
Troubleshooting Guides for Poor Peak Shape
Poor peak shape in the chromatographic analysis of 4-MA typically manifests as peak tailing or peak fronting. The following guides provide a systematic approach to diagnosing and resolving these issues.
Troubleshooting Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like 4-MA.
My 4-MA peak is tailing. What are the likely causes and how can I fix it?
-
Cause 1: Secondary Interactions with Silanol Groups: The primary cause of peak tailing for basic compounds like 4-MA is the interaction between the amine group and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 2 units below the pKa of 4-MA (i.e., pH < 3.3) will ensure that the amine group is fully protonated. This minimizes secondary interactions with silanols.[7][8]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interaction.[4]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
-
Cause 2: Column Overload: Injecting too much sample onto the column can lead to peak tailing.[9]
-
Solution: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
-
Cause 3: Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to distorted peak shapes.[7]
-
Solution 1: Flush the Column: Flush the column with a strong solvent to remove any contaminants.
-
Solution 2: Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Troubleshooting Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is less common for basic compounds but can still occur.
My 4-MA peak is fronting. What could be the cause and how do I address it?
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Cause 1: Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[10][11][12]
-
Solution: Dilute the Sample: Reduce the concentration of the sample and re-inject. An improvement in peak shape suggests that mass overload was the issue.[11]
-
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10]
-
Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Cause 3: Poor Column Packing or Column Collapse: A poorly packed column or a collapse of the column bed can create alternative flow paths for the analyte, leading to peak fronting.[10][13]
-
Solution: Replace the Column: This is a physical problem with the column itself, and the most effective solution is to replace it with a new, well-packed column.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Prepare Mobile Phases: Prepare two aqueous mobile phase components, one with a pH of 7 and another with a pH adjusted to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Initial Analysis: Equilibrate the C18 column with the mobile phase at pH 7. Inject the 4-MA standard and record the chromatogram, noting the peak shape and tailing factor.
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Low pH Analysis: Equilibrate the same column with the mobile phase at pH 3.0.
-
Inject and Compare: Inject the same 4-MA standard and record the chromatogram.
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Analysis: Compare the peak shape and tailing factor from the two analyses. A significant improvement in peak symmetry at the lower pH indicates that silanol interactions were the primary cause of tailing.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the chromatographic analysis of 4-MA.
Caption: Troubleshooting workflow for poor peak shape of 4-MA.
References
- 1. p-Anisidine [microkat.gr]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. p-Anisidine | 104-94-9 [chemicalbook.com]
- 6. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. perkinelmer.com [perkinelmer.com]
- 12. support.waters.com [support.waters.com]
- 13. acdlabs.com [acdlabs.com]
mitigating cross-reactivity issues in 4-methylamphetamine immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylamphetamine (4-MA) immunoassays. Our goal is to help you mitigate common issues, such as cross-reactivity, and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of 4-methylamphetamine immunoassays?
A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay kit, designed to detect 4-methylamphetamine (4-MA), also bind to other structurally similar or dissimilar molecules. This can lead to a "false-positive" result, where the assay indicates the presence of 4-MA even when it is absent or at a concentration below the detection limit. It is crucial to understand the cross-reactivity profile of your specific immunoassay to correctly interpret your results.
Q2: Which compounds are known to cross-react with amphetamine immunoassays and may interfere with 4-MA detection?
A2: A variety of compounds, particularly those with a phenethylamine backbone similar to 4-MA, can cause cross-reactivity. These include other designer amphetamines, common over-the-counter medications, and certain prescription drugs. Significant cross-reactivity has been observed with compounds like 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA) in some amphetamine immunoassays[1][2]. It is essential to consult the manufacturer's package insert for your specific assay to get a list of known cross-reactants.
Q3: My 4-MA immunoassay is showing a positive result, but I suspect it's a false positive. What should I do?
A3: All positive results from an initial immunoassay screening should be considered presumptive until confirmed by a more specific, secondary method.[2] The gold standard for confirmation is typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These techniques can definitively identify and quantify 4-MA, distinguishing it from any cross-reacting compounds.
Q4: How can I minimize the risk of false-positive results in my 4-MA immunoassay experiments?
A4: To minimize false positives, it is important to have a thorough understanding of the patient's or sample's history, including any medications or other substances that may have been ingested. Additionally, implementing rigorous quality control measures, such as running positive and negative controls with each batch of samples, is crucial. If cross-reactivity is suspected, employing techniques like serial dilution of the sample can help to differentiate a true positive from a cross-reacting substance.
Troubleshooting Guides
Issue 1: Unexpected Positive Results (Suspected False Positive)
Problem: The immunoassay indicates the presence of 4-MA, but there is reason to believe the sample should be negative.
Possible Causes:
-
Cross-reactivity: Another substance in the sample is binding to the assay's antibodies.
-
Sample Contamination: The sample may have been contaminated during collection or processing.
-
Reagent Issues: The assay reagents may be contaminated or expired.
Troubleshooting Steps:
-
Review Sample History: Check for the presence of any known cross-reacting compounds in the sample's history.
-
Perform Serial Dilution: A true positive sample will typically show a dose-dependent decrease in signal upon dilution, while a sample with a cross-reacting substance may show a non-linear response.
-
Run Controls: Ensure that negative controls are truly negative. If not, this could indicate a problem with the reagents or the procedure.
-
Confirm with a Secondary Method: Use a confirmatory method like GC-MS or LC-MS/MS to verify the presence of 4-MA.[3]
Issue 2: Inconsistent or Non-Reproducible Results
Problem: Repeated assays of the same sample yield significantly different results.
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Improper Mixing: Inadequate mixing of reagents or samples.
-
Temperature Fluctuations: Inconsistent incubation temperatures.
-
Plate Washing Issues: Inefficient or inconsistent washing of the microplate wells.
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all pipettes are properly calibrated and used correctly.
-
Standardize Mixing Procedures: Use a consistent method for mixing all solutions.
-
Monitor Incubation Conditions: Use a calibrated incubator and ensure a consistent temperature throughout the assay.
-
Optimize Washing Protocol: Ensure that the plate washer is functioning correctly and that all wells are washed thoroughly and consistently.
Data Presentation
The following table summarizes the cross-reactivity of 4-methylamphetamine (4-MA) and other designer amphetamines with two common commercial amphetamine immunoassay kits. The data indicates the concentration of the compound required to produce a positive result.
| Compound | Syva Emit® II Plus Amphetamines (Positive Cutoff) | Roche KIMS Amphetamines II (Positive Cutoff) |
| 4-Methylamphetamine (4-MA) | Not specified in provided search results | 250 ng/mL [2] |
| 4-Fluoroamphetamine (4-FA) | Not specified in provided search results | Not specified in provided search results |
| 4-Fluoromethamphetamine (4-FMA) | Not specified in provided search results | 750 ng/mL [2] |
| Methiopropamine | 900 ng/mL [2] | 4,000 ng/mL [2] |
Note: This data is based on a specific study and may not be representative of all immunoassay kits. Always refer to the manufacturer's specifications for your particular assay.
Experimental Protocols
Protocol 1: Determination of Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a compound in a 4-MA immunoassay.
Materials:
-
4-MA immunoassay kit (e.g., ELISA)
-
Microplate reader
-
Calibrated pipettes and tips
-
Drug-free urine or appropriate buffer
-
4-MA standard
-
Test compound for cross-reactivity analysis
Procedure:
-
Prepare a standard curve for 4-MA according to the immunoassay kit's instructions.
-
Prepare a series of dilutions of the test compound in drug-free urine or buffer. The concentration range should be wide enough to observe a potential dose-response relationship.
-
Run the immunoassay with the prepared dilutions of the test compound in the same manner as the 4-MA standards.
-
Measure the response (e.g., absorbance) for each dilution of the test compound.
-
Determine the concentration of the test compound that produces a signal equivalent to the positive cutoff of the 4-MA assay.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of 4-MA at cutoff / Concentration of test compound at cutoff) x 100
Protocol 2: Mitigating Matrix Effects using Sample Dilution
This protocol describes how to perform serial dilutions to mitigate potential interference from the sample matrix.
Materials:
-
Sample with a suspected false-positive result
-
Assay buffer or drug-free urine as a diluent
-
Calibrated pipettes and tips
-
4-MA immunoassay kit
Procedure:
-
Prepare a series of dilutions of the sample in the assay buffer or drug-free urine. Common dilution factors are 1:2, 1:4, 1:8, and 1:16.
-
Run the 4-MA immunoassay on the neat (undiluted) sample and each of the dilutions.
-
Analyze the results:
-
True Positive: The concentration of 4-MA should decrease proportionally with the dilution factor.
-
False Positive (due to cross-reactivity): The apparent concentration may not decrease linearly with dilution, or the signal may drop off more rapidly than expected.
-
Visualizations
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Decision tree for troubleshooting false positives.
References
- 1. Evaluation of designer amphetamine interference in GC-MS amine confirmation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylamphetamine (4-MA) In Vivo Studies
This guide provides essential information, troubleshooting advice, and standardized protocols for researchers conducting in vivo studies with 4-Methylamphetamine (4-MA). Given the limited published data specifically for 4-MA, this document incorporates data from structurally and pharmacologically related compounds, such as methamphetamine (MA) and mephedrone (4-MMC), to provide practical guidance. All new studies should begin with pilot dose-response experiments to establish safe and effective ranges.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylamphetamine (4-MA) and its primary mechanism of action?
4-Methylamphetamine (4-MA) is a synthetic stimulant and anorectic drug belonging to the amphetamine family.[1] Its primary mechanism involves acting as a potent releasing agent for serotonin, norepinephrine, and dopamine by targeting their respective transporters.[1] In vivo microdialysis studies in rats have shown that 4-MA is particularly potent at elevating extracellular serotonin levels (approximately 18 times baseline) relative to dopamine (around 5 times baseline).[1] Furthermore, it is a more potent inhibitor of monoamine oxidase (MAO) than amphetamine, which contributes to elevated levels of these neurotransmitters, especially serotonin.[2]
Q2: What are the common routes of administration for 4-MA in animal models?
While human users have reported oral, intranasal, and intravenous routes, the most common and controlled route for preclinical in vivo research is parenteral injection.[2] Intraperitoneal (IP) injection is frequently used in rodent studies for systemic administration of similar compounds.[3][4] Intravenous (IV) administration can also be used for pharmacokinetic studies where rapid and complete bioavailability is required.[5] The choice of route will significantly impact the pharmacokinetic profile.[6]
Q3: How should 4-MA be prepared for in vivo administration?
For parenteral routes, 4-MA, typically available as a hydrochloride salt, should be dissolved in a sterile, isotonic vehicle.
-
Vehicle: Sterile 0.9% saline is the standard vehicle.
-
Solubility: If solubility issues arise, small amounts of a co-solvent like Tween 80 or DMSO may be considered, but the final concentration of the co-solvent should be minimized and tested in a vehicle-only control group to ensure it does not produce confounding effects.
-
Preparation: Always prepare fresh solutions on the day of the experiment. Filter the solution through a 0.22 µm syringe filter into a sterile vial before injection to ensure sterility and remove any particulates.
Q4: What is a recommended starting dose for 4-MA in rodent studies?
Specific, peer-reviewed dose recommendations for 4-MA are scarce. Therefore, dosing should be extrapolated cautiously from related compounds and confirmed with pilot studies.
-
Methamphetamine (MA) studies in mice have used doses between 1-5 mg/kg (IP) to study locomotor effects.[4][7]
-
Mephedrone (4-MMC) studies in rats have used 1-3 mg/kg for drug discrimination and 10 mg/kg (IV) or 30-60 mg/kg (oral) for pharmacokinetic analyses.[5][8]
Based on this, a conservative starting dose for a pilot study in mice or rats could be in the range of 0.5 - 1.0 mg/kg (IP) . A dose-escalation study is critical to identify the optimal dose that yields the desired pharmacodynamic effect without significant toxicity.
Q5: What are the potential toxic effects of 4-MA and how can they be monitored?
4-MA has a median lethal dose (LD50) similar to amphetamine, but this can vary depending on the animal model and administration route.[2] The primary concern is its potent serotonergic activity, which, especially when combined with dopaminergic effects, can increase toxicity.[9]
-
Signs of Acute Toxicity: Monitor animals closely for signs of serotonin syndrome (e.g., tremors, hyperthermia, autonomic instability), stereotypy (repetitive, compulsive behaviors), seizures, and excessive agitation.
-
Monitoring: Key parameters to monitor include body temperature, body weight, general clinical signs (e.g., posture, grooming), and behavioral changes. For higher doses or chronic studies, cardiovascular monitoring (heart rate, blood pressure) may be warranted.[6]
Data Summary Tables
Table 1: Pharmacological Profile of 4-Methylamphetamine (4-MA)
| Parameter | Description | Reference |
| Drug Class | Substituted Amphetamine, Stimulant, Anorectic | [1] |
| Mechanism | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) | [1] |
| Primary Target | Monoamine Transporters (SERT, NET, DAT) | [1] |
| Key Feature | Potent serotonin releaser (~18x baseline) vs. dopamine (~5x baseline) in rats. | [1] |
| Other Activity | Inhibits Monoamine Oxidase (MAO), more potently than amphetamine. | [2] |
| Reported Effects | Stimulant, anorectic, "LSD-like" effects in some animal models. | [2] |
Table 2: Example In Vivo Dosing of Related Compounds in Rodents
| Compound | Species | Dose Range | Route | Observed Effect / Study Type | Reference |
| Methamphetamine | Mouse | 1 - 2 mg/kg | IP | Locomotor sensitization | [7] |
| Methamphetamine | Mouse | 5 mg/kg | IP | Locomotor de-sensitization | [7] |
| Methamphetamine | Mouse | 1-4 mg/kg (escalating) | IP | Chronic tolerance model | |
| Mephedrone (4-MMC) | Rat | 1 - 3 mg/kg | IP | Drug discrimination | [8] |
| Mephedrone (4-MMC) | Rat | 10 mg/kg | IV | Pharmacokinetics | [5] |
| Mephedrone (4-MMC) | Rat | 30 - 60 mg/kg | Oral | Pharmacokinetics | [5] |
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for 4-MA in Mice
This protocol outlines a procedure to determine the effective and tolerated dose of 4-MA for a behavioral outcome (e.g., locomotor activity).
-
Animals: Use adult male or female mice (e.g., C57BL/6), aged 8-10 weeks. Acclimate animals to the facility for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of 4-MA hydrochloride in sterile 0.9% saline.
-
Create serial dilutions to achieve final injection concentrations for doses of 0.5, 1.0, 2.5, and 5.0 mg/kg.
-
Prepare a vehicle-only control (0.9% saline).
-
Ensure all solutions are sterile-filtered (0.22 µm filter).
-
-
Experimental Groups (n=8 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: 0.5 mg/kg 4-MA
-
Group 3: 1.0 mg/kg 4-MA
-
Group 4: 2.5 mg/kg 4-MA
-
Group 5: 5.0 mg/kg 4-MA
-
-
Procedure:
-
Habituate mice to the locomotor activity chambers for 30-60 minutes.
-
Administer the assigned dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Immediately return the animal to the activity chamber and record locomotor activity (e.g., distance traveled, rearing) for at least 2 hours.
-
-
Monitoring and Data Collection:
-
Record locomotor data in 5-minute bins.
-
Observe animals for any signs of toxicity (as listed in FAQ #5) at 15, 30, 60, and 120 minutes post-injection.
-
Record core body temperature before injection and at 60 minutes post-injection.
-
-
Data Analysis:
-
Analyze locomotor data using a two-way ANOVA (Treatment x Time).
-
Compare toxicity scores and temperature changes using a one-way ANOVA or Kruskal-Wallis test.
-
Determine the dose that produces a significant behavioral effect without inducing severe adverse reactions. This will be the working dose for subsequent experiments.
-
Visualizations
References
- 1. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. bdoc.ofdt.fr [bdoc.ofdt.fr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of training dose in male Sprague-Dawley rats trained to discriminate 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methyl-amphetamine: a health threat for recreational amphetamine users - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data in 4-Methylamphetamine (4-MA) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylamphetamine (4-MA). It addresses common challenges in interpreting behavioral data from preclinical studies.
Disclaimer
Direct quantitative behavioral data for 4-methylamphetamine (4-MA) is limited in publicly accessible literature. The data and protocols presented here are primarily based on studies of its close structural and functional analogue, methamphetamine. While the behavioral effects are expected to be similar, researchers should exercise caution and validate these findings for 4-MA in their specific experimental settings.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing a biphasic dose-response in locomotor activity with 4-MA?
Question: We are seeing an increase in locomotor activity at lower doses of 4-MA, but at higher doses, the activity decreases and is replaced by repetitive, stereotyped behaviors. Is this a normal response?
Answer: Yes, this is a well-documented phenomenon for psychostimulants like methamphetamine and is anticipated for 4-MA. At lower to moderate doses, these compounds increase locomotion. However, at higher doses, this generalized increase in activity transitions to focused, repetitive, and non-goal-directed behaviors known as stereotypy (e.g., sniffing, gnawing, repetitive head movements). This shift is because high levels of dopamine in the striatum, induced by the drug, are thought to mediate these stereotyped behaviors, which can compete with and reduce ambulatory activity.[1][2][3]
FAQ 2: How does the ambient temperature of the testing environment affect behavioral outcomes?
Question: We noticed that the behavioral effects of 4-MA seem to be more pronounced when the room temperature is slightly warmer. Is there a basis for this?
Answer: Yes, ambient temperature can significantly modulate the behavioral effects of psychostimulants. Studies on methamphetamine and MDMA have shown that warmer ambient temperatures can potentiate some behavioral responses. For instance, a warmer environment may enhance locomotor sensitization to methamphetamine.[2] Conversely, for a compound like MDMA, which has a methylenedioxy ring that 4-MA lacks, a warmer temperature can potentiate adverse effects and stereotypy over locomotion.[2] It is crucial to maintain and report consistent environmental temperatures throughout your experiments to ensure reproducibility.
Troubleshooting Guides
Guide 1: Inconsistent Conditioned Place Preference (CPP) Results
Issue: Our attempts to establish a consistent conditioned place preference for 4-MA are yielding variable results. Some animals show a preference, while others show an aversion or no preference at all.
Troubleshooting Steps:
-
Review Dosing: The rewarding effects of psychostimulants are highly dose-dependent. A dose that is too low may not be sufficiently rewarding to establish a preference, while a dose that is too high can be aversive. It is recommended to perform a dose-response curve to identify the optimal dose for inducing CPP.
-
Check Conditioning Protocol: The duration and number of conditioning sessions are critical. A typical CPP protocol involves multiple pairings of the drug with a specific context.[4][5] Ensure your protocol is consistent with established methods.
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Apparatus Bias: Before conditioning, animals may have an innate preference for one compartment of the CPP apparatus over another (e.g., a preference for darker environments). It is essential to conduct a pre-test to determine any baseline bias.[6][7] You can then use a biased or unbiased design for conditioning. In a biased design, the drug is paired with the initially non-preferred side to avoid confounding the results with a pre-existing preference.[7]
-
Handling and Stress: Excessive handling or stressful injection procedures can induce a conditioned place aversion that may counteract the rewarding effects of the drug. Ensure that handling is consistent and minimized.
Guide 2: Interpreting Locomotor Sensitization Data
Issue: After repeated administration of 4-MA, the locomotor response to the same dose is significantly enhanced. How do we interpret this sensitization?
Interpretation:
Behavioral sensitization is a phenomenon where repeated, intermittent administration of a psychostimulant leads to a progressively enhanced behavioral response to a subsequent challenge dose.[1] This is thought to reflect neuroplastic changes in the brain's reward pathways, particularly involving the dopamine system. Sensitization is a key feature of the addictive potential of psychostimulants.
Experimental Considerations:
-
Drug Administration Schedule: The timing between drug administrations is crucial. Intermittent injections are more likely to produce sensitization than continuous infusion.
-
Challenge Dose: To test for sensitization, a "challenge" dose of the drug is given after a drug-free period (e.g., several days to weeks).
-
Cross-Sensitization: It is important to consider that exposure to other psychostimulants can lead to cross-sensitization, where the response to 4-MA is enhanced even without prior exposure to it.
Data Presentation
Table 1: Dose-Dependent Effects of Methamphetamine on Locomotor Activity in Mice
Data is for methamphetamine and serves as an illustrative proxy for 4-MA.
| Dose (mg/kg) | Locomotor Response | Key Observations |
| 0 (Saline) | Baseline Activity | No significant change from habituation period. |
| 1.0 | Increased Locomotion | Significant increase in horizontal movement and distance traveled.[1] |
| 2.0 | Further Increased Locomotion | Greater increase in locomotor activity compared to 1.0 mg/kg.[1] |
| 5.0 | Decreased Locomotion/Increased Stereotypy | Ambulatory activity may decrease, with an increase in focused stereotyped behaviors.[1] |
Table 2: Subjective Effects of Methamphetamine vs. MDMA in Humans
This table provides a comparison of subjective effects that may be relevant for interpreting the behavioral profile of 4-MA in relation to similar compounds.
| Subjective Effect | Methamphetamine (20-40 mg) | MDMA (100 mg) |
| "Good Drug Effect" | Markedly Increased[8] | Markedly Increased[8] |
| "Stimulated" | Markedly Increased[8] | Increased[8] |
| "Bad Drug Effect" | No Significant Change[8] | Significantly Increased[8] |
| "Can't Concentrate" | No Significant Change[8] | Significantly Increased[8] |
| Performance | Improved[8] | No Significant Change or Impaired |
| Sleep | Disrupted[8] | Less Disruption than Methamphetamine |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
This protocol is a standard method for assessing the rewarding or aversive properties of a drug.[6][7]
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal (e.g., mouse or rat) in the CPP apparatus, which consists of at least two distinct compartments, and allow it to freely explore for a set duration (e.g., 15-30 minutes).
-
Record the time spent in each compartment to establish any baseline preference.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase typically consists of several days of conditioning sessions.
-
On "drug" days, administer 4-MA and confine the animal to one of the compartments (e.g., the initially non-preferred one in a biased design) for a set period (e.g., 30 minutes).
-
On "saline" days, administer the vehicle (saline) and confine the animal to the other compartment for the same duration.
-
Alternate between drug and saline days.
-
-
Phase 3: Post-Test (Day 10)
-
In a drug-free state, place the animal back in the apparatus and allow it to freely explore both compartments.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference.
-
Visualizations
Diagram 1: General Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a preclinical behavioral study investigating 4-MA.
Diagram 2: Simplified Signaling Pathway of Amphetamine-like Stimulants
Caption: 4-MA increases synaptic dopamine via actions on DAT and VMAT2.
References
- 1. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ambient Temperature on Locomotor Activity and Place Conditioning Elicited by Abused Psychostimulants in Mice: Role of 3,4-methylenedioxy moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 4. Frontiers | Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line [frontiersin.org]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 8. A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Studying 4-Methylamphetamine (4-MA) Addiction Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to investigate the addiction potential of 4-methylamphetamine (4-MA).
Frequently Asked Questions (FAQs)
Q1: What are the primary animal models used to assess the addiction potential of 4-methylamphetamine (4-MA)?
A1: The primary behavioral paradigms to evaluate the reinforcing and rewarding properties of 4-MA, indicative of its addiction potential, include:
-
Intravenous Self-Administration (IVSA): This is the gold standard for assessing the reinforcing effects of a drug. Animals learn to perform a specific action (e.g., lever press or nose poke) to receive an intravenous infusion of the drug.
-
Conditioned Place Preference (CPP): This model assesses the rewarding effects of a drug by pairing a specific environment with the drug's effects. An increase in time spent in the drug-paired environment during a drug-free test indicates a rewarding effect.
-
Locomotor Sensitization: Repeated administration of psychostimulants can lead to a progressive and enduring enhancement of their locomotor-activating effects. This phenomenon, known as sensitization, is thought to reflect neuroplastic changes in the brain that contribute to addiction.
Q2: What is the known mechanism of action for 4-MA?
A2: 4-Methylamphetamine (4-MA) is a potent and well-balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA).[1] In vitro studies have shown its EC50 values to be 53.4 nM for the serotonin transporter (SERT), 22.2 nM for the norepinephrine transporter (NET), and 44.1 nM for the dopamine transporter (DAT).[1] In vivo microdialysis studies in rats have demonstrated that 4-MA is particularly potent at increasing extracellular serotonin levels (approximately 18-fold increase from baseline) compared to dopamine (approximately 5-fold increase).[1] This potent serotonin release may modulate the dopaminergic effects, potentially influencing its abuse liability.[1]
Q3: Is there a significant difference in the addiction potential between 4-MA and methamphetamine?
Troubleshooting Guides
Intravenous Self-Administration (IVSA)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or no acquisition of self-administration | 1. Inappropriate dose: The dose may be too low to be reinforcing or too high, causing aversive effects. 2. Catheter patency issues: A blocked or dislodged catheter will prevent drug delivery. 3. Animal stress or health issues: Sickness or stress can suppress operant behavior. 4. Procedural issues: Insufficient training, inappropriate response requirement, or environmental stressors. | 1. Conduct a dose-response study: Test a range of doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to determine the optimal reinforcing dose. 2. Regularly check catheter patency: Before each session, infuse a small volume of sterile saline or a short-acting anesthetic like ketamine to confirm catheter function.[3] 3. Monitor animal health: Daily health checks are crucial. Ensure proper recovery from surgery and monitor for any signs of illness. 4. Review and refine protocol: Ensure adequate habituation to the chambers and handling. Consider starting with a simpler fixed-ratio (FR1) schedule before moving to more complex schedules. |
| High variability in responding between animals | 1. Individual differences in drug sensitivity. 2. Inconsistent catheter placement or patency. 3. Subtle environmental differences between chambers. | 1. Increase sample size: A larger cohort can help account for individual variability. 2. Standardize surgical procedures: Ensure consistent catheter placement and rigorous patency checks. 3. Ensure uniform experimental conditions: Calibrate all equipment and ensure identical lighting, sound, and other environmental factors across all test chambers. |
| Sudden drop in responding after stable self-administration | 1. Loss of catheter patency. 2. Development of aversive effects or tolerance. 3. Equipment malfunction. | 1. Immediately check catheter patency. 2. Re-evaluate the dose: Consider if tolerance has developed, requiring a higher dose, or if aversive effects are accumulating. 3. Check all equipment: Inspect the infusion pump, lines, and swivel for any issues. |
Conditioned Place Preference (CPP)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No preference or aversion observed | 1. Suboptimal drug dose: The dose may be too low to produce a rewarding or aversive effect. 2. Insufficient conditioning: The number of drug-context pairings may be inadequate. 3. Strong initial chamber bias: A strong pre-existing preference for one chamber can mask a drug-induced preference. 4. Procedural issues: Inconsistent handling, timing, or environmental cues. | 1. Conduct a dose-response study: Test a range of doses to identify one that produces a reliable CPP. For amphetamines, doses between 1 and 5 mg/kg are often effective.[4] 2. Increase the number of conditioning sessions: Typically, 4-8 conditioning sessions are used. 3. Use an unbiased design: Randomly assign drug and vehicle pairings to the chambers to counterbalance any initial bias. Alternatively, use a biased design where the drug is paired with the initially non-preferred chamber. 4. Standardize the protocol: Ensure consistent handling, injection timing, and distinct, salient cues in each chamber. |
| High variability in preference scores | 1. Individual differences in sensitivity to the drug's rewarding effects. 2. Inconsistent perception of the environmental cues. 3. Stress from handling and injections. | 1. Increase sample size. 2. Enhance the distinctiveness of the chambers: Use different flooring textures, wall patterns, and lighting. 3. Habituate animals thoroughly: Handle animals and perform saline injections for several days before the start of the experiment to reduce stress. |
| Aversion observed instead of preference | 1. Dose is too high: High doses of psychostimulants can produce aversive effects. 2. Negative association with the procedure: Stress from injections or handling may be associated with the drug-paired chamber. | 1. Lower the drug dose. 2. Ensure proper habituation and gentle handling. |
Experimental Protocols
Intravenous Self-Administration (IVSA) Protocol (Rat Model)
This protocol is adapted from procedures used for methamphetamine and should be optimized for 4-MA.
-
Surgical Preparation:
-
Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic.
-
Implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the animal and protect it with a harness system.
-
Allow a recovery period of at least 5-7 days, during which the catheter is flushed daily with a heparinized saline solution to maintain patency.[3]
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a cue light above the active lever, a house light, and an infusion pump.
-
-
Acquisition Phase (FR1 Schedule):
-
Begin with daily 2-hour sessions.
-
A response on the active lever results in an intravenous infusion of 4-MA (e.g., 0.05 mg/kg in 0.1 ml of saline over 5 seconds) and the presentation of the cue light for the duration of the infusion.
-
A response on the inactive lever has no programmed consequence.
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Continue until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over 3 consecutive days).
-
-
Dose-Response Determination:
-
Once a stable baseline is established, test a range of 4-MA doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order to generate a dose-response curve.[5]
-
Conditioned Place Preference (CPP) Protocol (Mouse Model)
This protocol is a general guideline for psychostimulants and should be optimized for 4-MA.
-
Apparatus:
-
A three-chamber CPP apparatus with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., black vs. white walls, grid vs. smooth floor) and a smaller neutral center chamber.
-
-
Procedure (Unbiased Design):
-
Day 1 (Pre-test): Place the mouse in the center chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Days 2-9 (Conditioning): Conduct 8 days of conditioning with one session per day. On alternating days, administer 4-MA (e.g., 1-5 mg/kg, intraperitoneally) and confine the mouse to one of the conditioning chambers for 30 minutes. On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.
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Day 10 (Post-test): In a drug-free state, place the mouse in the center chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A significant increase in the preference score indicates a conditioned place preference.
-
Locomotor Sensitization Protocol (Mouse Model)
This protocol is based on studies with methamphetamine and should be adapted for 4-MA.[6]
-
Apparatus:
-
Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
-
Procedure:
-
Habituation (Days 1-2): Place mice in the open-field arenas for 60 minutes each day to allow for habituation to the novel environment.
-
Induction Phase (Days 3-7): Administer a daily injection of 4-MA (e.g., 1-2 mg/kg, intraperitoneally) or saline. Immediately after the injection, place the mice in the open-field arenas and record locomotor activity for 60 minutes.
-
Withdrawal Period (Days 8-13): No injections are given during this period.
-
Expression Test (Day 14): Administer a challenge dose of 4-MA (the same dose used during the induction phase) to all animals (both the 4-MA and saline pre-treated groups). Immediately record locomotor activity for 60 minutes.
-
-
Data Analysis:
-
Compare the locomotor response to the 4-MA challenge on Day 14 between the animals pre-treated with 4-MA and those pre-treated with saline. A significantly greater locomotor response in the 4-MA pre-treated group indicates the expression of locomotor sensitization.
-
Data Presentation
In Vitro Potency of 4-Methylamphetamine at Monoamine Transporters
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 44.1 |
| Norepinephrine Transporter (NET) | 22.2 |
| Serotonin Transporter (SERT) | 53.4 |
| Data from in vitro studies.[1] |
Hypothetical Dose-Response Data for 4-MA Self-Administration in Rats
| Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) |
| 0 (Saline) | 5 ± 2 |
| 0.01 | 15 ± 4 |
| 0.03 | 28 ± 6 |
| 0.1 | 45 ± 8 |
| 0.3 | 25 ± 5 |
| Note: This is a hypothetical table based on a typical inverted U-shaped dose-response curve for psychostimulant self-administration and should be empirically determined for 4-MA. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for 4-MA-Induced Reinforcement
4-MA, as a dopamine releaser, is expected to activate downstream signaling cascades implicated in reward and neuroplasticity, such as the ERK/MAPK pathway.
Experimental Workflow for Intravenous Self-Administration
Logical Relationship in Conditioned Place Preference
References
- 1. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. Escalation of methamphetamine self-administration in rats: a dose-effect function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous methamphetamine self-administration in rats: effects of intravenous or intraperitoneal MDMA co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (+)-4-Methylamphetamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (+)-4-methylamphetamine, a stimulant with potential for abuse, is critical in various scientific disciplines, from forensic toxicology to clinical research. The validation of analytical methods ensures the reliability and accuracy of these measurements. This guide provides an objective comparison of the two primary analytical techniques used for the quantification of (+)-4-methylamphetamine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific, direct comparative validation data for (+)-4-methylamphetamine is limited in publicly available literature, this guide synthesizes findings from studies on closely related amphetamine compounds to provide a comprehensive overview.
Data Presentation: A Comparative Analysis
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both GC-MS and LC-MS/MS have demonstrated suitability for the analysis of amphetamine-type stimulants, with LC-MS/MS generally offering higher sensitivity and specificity.[1]
Table 1: Comparison of Validation Parameters for Chiral Amphetamine Analysis by GC-MS
| Validation Parameter | Performance Data |
| Linearity (r²) | > 0.997[2] |
| Limit of Detection (LOD) | 0.05 ng/mg (for amphetamine in hair)[2] |
| Limit of Quantification (LOQ) | 0.1 ng/mg (for amphetamine in hair)[2] |
| Intra-day Precision (%RSD) | 0.76 - 4.79%[2] |
| Inter-day Precision (%RSD) | 0.55 - 7.73%[2] |
| Accuracy/Recovery | 77.45 - 86.86%[2] |
Note: Data is based on the analysis of amphetamine and methamphetamine in hair and serves as a proxy for 4-methylamphetamine.
Table 2: Comparison of Validation Parameters for Chiral Amphetamine Analysis by LC-MS/MS
| Validation Parameter | Performance Data |
| Linearity (r²) | Not explicitly stated, but method validated from 1-500 µg/L[3] |
| Limit of Detection (LOD) | < 8 pg/mg (for amphetamine enantiomers in hair)[4] |
| Limit of Quantification (LOQ) | 1 µg/L (for methamphetamine enantiomers in plasma and oral fluid)[3] |
| Precision (%RSD) | ≤ 11.3%[3] |
| Accuracy | 85.3 - 108%[3] |
| Recovery | 67.4 - 117%[3] |
Note: Data is based on the analysis of amphetamine and methamphetamine enantiomers in various biological matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of amphetamine-type stimulants.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Chiral GC-MS analysis of amphetamines typically requires derivatization to form diastereomers that can be separated on a standard achiral column. A common derivatizing agent is N-trifluoroacetyl-l-prolyl chloride (l-TPC).[5][6]
1. Sample Preparation (e.g., Hair sample) [2][7]
-
Wash hair sample with methanol to remove external contamination.
-
Digest the hair sample in 1 M sodium hydroxide at 37°C.
-
Perform liquid-liquid extraction with an organic solvent like tert-butyl methyl ether.
-
Alternatively, use solid-phase extraction (SPE) with a suitable sorbent for cleanup and concentration.
-
Evaporate the extracted sample to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add the chiral derivatizing agent, l-TPC, and react at an elevated temperature (e.g., 60°C).
3. GC-MS Analysis [7]
-
Gas Chromatograph: Agilent 5975 MSD with a DB-5 column (or similar).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Chiral LC-MS/MS can directly separate enantiomers using a chiral stationary phase (CSP) column, eliminating the need for derivatization.[8]
1. Sample Preparation (e.g., Plasma or Oral Fluid) [3]
-
Add an internal standard (e.g., deuterated 4-methylamphetamine) to the sample.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Further cleanup can be achieved using solid-phase extraction (SPE).
2. LC-MS/MS Analysis [9]
-
Liquid Chromatograph: Agilent 1290 Infinity LC system (or equivalent).
-
Chiral Column: Agilent InfinityLab Poroshell 120 Chiral-V (or similar).
-
Mobile Phase: A mixture of organic solvent (e.g., methanol) and an aqueous buffer with additives like acetic acid and ammonium hydroxide.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for the quantification of (+)-4-methylamphetamine.
References
- 1. A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a gas chromatography-mass spectrometry assay for hair analysis of amphetamine, methamphetamine and methylenedioxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
A Comparative Pharmacological Analysis of 4-Methylamphetamine and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 4-methylamphetamine (4-MA) and 3,4-methylenedioxymethamphetamine (MDMA). The information is compiled from experimental data to assist researchers in understanding the distinct and overlapping mechanisms of action of these two psychoactive substances.
Introduction
4-Methylamphetamine (4-MA) and MDMA are structurally related substituted amphetamines that exhibit distinct pharmacological profiles, leading to different behavioral and physiological effects. While both compounds interact with monoamine transporters, their relative affinities and functional activities at these sites, as well as their interactions with various receptor systems, contribute to their unique effects. This guide summarizes key experimental findings to facilitate a direct comparison of their pharmacological properties.
Data Presentation
Table 1: Comparative Monoamine Transporter Affinity (Ki, μM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 4-Methylamphetamine (PAL-313) | 22.2 ± 1.3[1] | 44.1 ± 2.6[1] | 53.4 ± 0.83[1] |
| MDMA | ~0.5-0.6[2] | ~0.1[2] | ~0.2-0.7[2] |
Note: Lower Ki values indicate higher binding affinity. Data for MDMA shows a range from different studies.
Table 2: Comparative Effects on Neurotransmitter Release
| Compound | Primary Neurotransmitter Released | Potency of Release |
| 4-Methylamphetamine (PAL-313) | Dopamine, Serotonin[3] | Potent dopamine and serotonin releaser[3] |
| MDMA | Serotonin > Dopamine/Norepinephrine[3][4] | More potent releaser of serotonin than dopamine and norepinephrine[3][4] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. The general protocol involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound that binds to the target with high affinity and specificity) and varying concentrations of the unlabeled test compound (4-MA or MDMA).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. The protocol generally includes:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection: The dialysate (aCSF containing the neurotransmitters) is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection).
-
Drug Administration: The effects of a drug (4-MA or MDMA) on neurotransmitter levels are assessed by administering the compound and comparing the resulting neurotransmitter concentrations to baseline levels.
Locomotor Activity Assessment
Locomotor activity is a behavioral measure used to assess the stimulant or depressant effects of a drug. A common protocol involves:
-
Apparatus: Animals (typically rodents) are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: Animals are allowed a period of time to acclimate to the test environment before drug administration.
-
Drug Administration: The test compound (4-MA or MDMA) or a vehicle control is administered.
-
Data Collection: Locomotor activity, including parameters such as distance traveled, rearing frequency, and stereotypic behaviors, is recorded for a specified duration.
-
Data Analysis: The data is analyzed to compare the effects of the drug to the vehicle control.
Drug Discrimination Studies
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. The general procedure is as follows:
-
Training: Animals are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate the presentation of one lever with the administration of a specific drug (the "training drug") and the other lever with the administration of a vehicle.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with a novel compound (e.g., 4-MA or MDMA).
-
Data Collection: The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: If the animal predominantly presses the drug-appropriate lever after the administration of the test compound, it is said to "substitute" for the training drug, indicating similar subjective effects.
Mandatory Visualizations
Caption: Mechanism of monoamine release by 4-MA and MDMA.
Caption: Workflow for a radioligand binding assay.
Comparative Analysis of Pharmacological Effects
Monoamine Transporter Interactions
Both 4-MA and MDMA interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. However, their affinity profiles differ significantly. MDMA generally exhibits a higher affinity for SERT and NET compared to DAT.[2] This preferential interaction with the serotonin transporter is a key factor in its prominent serotonergic effects. In contrast, available data suggests that 4-MA (PAL-313) has a more balanced affinity for all three monoamine transporters, with slightly lower affinity for SERT compared to DAT and NET.[1]
Functionally, both drugs act as transporter substrates, meaning they are transported into the presynaptic neuron and induce the reverse transport (efflux) of monoamines from the neuron into the synaptic cleft. MDMA is a potent releaser of serotonin, with less pronounced effects on dopamine and norepinephrine release.[3][4] This robust serotonin release is thought to mediate the characteristic empathogenic and prosocial effects of MDMA. 4-MA is also a potent releaser of both dopamine and serotonin.[3]
In Vivo Effects
-
Drug Discrimination: Drug discrimination studies in animals provide insights into the subjective effects of drugs. In rats trained to discriminate MDMA from saline, other serotonergic drugs often substitute for MDMA, highlighting the importance of serotonin in its subjective effects. Studies comparing the discriminative stimulus effects of 4-MA and MDMA would be valuable in understanding their subjective similarities and differences.
Conclusion
4-Methylamphetamine and MDMA, while structurally similar, exhibit distinct pharmacological profiles that underlie their different behavioral and physiological effects. MDMA's higher affinity for and potent releasing action at the serotonin transporter are central to its characteristic effects. 4-MA appears to have a more balanced interaction with the three main monoamine transporters. Further research, particularly direct comparative studies on a wider range of receptor targets and in various behavioral paradigms, is necessary to fully elucidate the pharmacological nuances between these two compounds. This information is crucial for a comprehensive understanding of their mechanisms of action and potential therapeutic or toxicological implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranitidine - Wikipedia [en.wikipedia.org]
- 3. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methylamphetamine and Other Ring-Substituted Amphetamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-methylamphetamine (4-MA) in relation to other ring-substituted amphetamines. The focus is on their pharmacological profiles, supported by quantitative data and detailed experimental methodologies.
Introduction
Substituted amphetamines are a broad class of compounds based on the amphetamine structure, with modifications to the phenyl ring leading to a wide range of pharmacological effects.[1] These compounds can act as stimulants, empathogens, or hallucinogens.[1] 4-methylamphetamine (4-MA) is a stimulant and anorectic drug of this family, structurally related to mephedrone.[2] Initially developed as an appetite suppressant under the proposed brand name Aptrol, its development was not completed.[2][3] It has since emerged as a novel psychoactive substance, often found in combination with amphetamine.[3] This guide compares the in vitro pharmacology of 4-MA with its parent compound, amphetamine, and other relevant ring-substituted analogues.
Pharmacological Comparison: Monoamine Transporter Interactions
The primary mechanism of action for most amphetamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These drugs can inhibit the reuptake of neurotransmitters and/or act as releasing agents.
Animal studies suggest that 4-MA stimulates the release and inhibits the reuptake of serotonin, dopamine, and noradrenaline.[6] Compared to amphetamine, it appears to have a more pronounced effect on serotonin systems.[3][6]
Data Summary: Neurotransmitter Releaser Potency
The following table summarizes the in vitro potency of 4-MA and comparator compounds as releasing agents at DAT, NET, and SERT. Potency is expressed as the half-maximal effective concentration (EC₅₀) in nanomolars (nM). Lower values indicate higher potency.
| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) |
| 4-Methylamphetamine (4-MA) | 44.1 | 22.2 | 53.4 |
| Amphetamine | ~24.8 | ~7.4 | ~3685 |
| Methamphetamine | ~24.6 | ~12.7 | ~1756 |
| MDMA (Ecstasy) | ~108 | ~65.6 | ~34.7 |
Note: Comparator data is derived from various sources and is presented for comparative context. Direct comparison between studies may be limited by variations in experimental conditions.
In vitro data shows 4-MA to be a potent and relatively balanced releasing agent for all three major monoamine neurotransmitters, with EC₅₀ values of 44.1 nM for dopamine, 22.2 nM for norepinephrine, and 53.4 nM for serotonin.[2] In contrast, amphetamine and methamphetamine are significantly more selective for the catecholamine transporters (DAT and NET) over the serotonin transporter.[7] MDMA shows a preference for the serotonin transporter.
Interestingly, in vivo microdialysis studies in rats have shown that 4-MA administration leads to a much more substantial elevation of extracellular serotonin (approximately 18 times baseline) compared to dopamine (approximately 5 times baseline).[2] This suggests that while it is a potent dopamine releaser in vitro, its in vivo effects are predominantly serotonergic. One hypothesis for this discrepancy is that the significant release of serotonin may, in turn, dampen dopamine release through mechanisms such as the activation of 5-HT₂C receptors.[2]
Signaling Pathways and Experimental Workflows
To understand the pharmacology of these compounds, it is crucial to visualize their mechanism of action and the methods used to study them.
Mechanism of Action at the Monoamine Transporter
Amphetamines exert their effects at the presynaptic terminal. They are substrates for monoamine transporters (like DAT, NET, and SERT) and are transported into the neuron. Inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to be released from synaptic vesicles into the cytoplasm.[8] This reverses the action of the plasma membrane transporters, causing them to pump neurotransmitters out of the neuron and into the synaptic cleft, leading to increased neurotransmission.[9]
Caption: Figure 1. Simplified diagram of amphetamine's action at a dopamine terminal.
Experimental Workflow: In Vitro Neurotransmitter Release Assay
The data presented in this guide is typically generated using in vitro neurotransmitter release assays with synaptosomes. This method provides a reliable way to measure a compound's ability to evoke neurotransmitter release from isolated nerve terminals.
Caption: Figure 2. General workflow for an in vitro neurotransmitter release assay.
Experimental Protocols
In Vitro Neurotransmitter Release Assay Using Synaptosomes
The following is a generalized protocol for determining the potency of a substance to induce neurotransmitter release.
-
Synaptosome Preparation :
-
Animal brains (e.g., rats) are rapidly removed and placed in ice-cold isotonic sucrose solution.[10]
-
Specific brain regions rich in the desired nerve terminals (e.g., striatum for dopamine) are dissected.[10]
-
The tissue is homogenized in an ice-cold sucrose solution.[10]
-
The homogenate undergoes differential centrifugation. A low-speed spin pellets debris and nuclei, and the resulting supernatant is then centrifuged at a higher speed (e.g., 11,500 x g) to pellet the synaptosomes.[10]
-
The synaptosome pellet is resuspended in a Krebs-bicarbonate-HEPES buffer.[10]
-
-
Neurotransmitter Release Assay :
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-dopamine or ¹⁴C-serotonin) for a set period to allow for uptake into the nerve terminals.[10]
-
The loaded synaptosomes are then transferred to a superfusion chamber.[10]
-
A buffer is continuously passed over the synaptosomes to wash away unincorporated radioactivity and establish a stable baseline of neurotransmitter efflux.[10]
-
Following the wash period, fractions of the superfusate are collected at regular intervals (e.g., every 1-3 minutes).[10]
-
The test compound (e.g., 4-MA) is introduced into the superfusion buffer at various concentrations.
-
The collected fractions are analyzed using liquid scintillation counting to quantify the amount of radioactivity released.
-
The data is then used to generate concentration-response curves and calculate EC₅₀ values.
-
Conclusion
4-Methylamphetamine is a potent monoamine releasing agent with a relatively balanced profile at DAT, NET, and SERT in vitro. This contrasts with the catecholamine-selective profile of amphetamine and methamphetamine. However, in vivo evidence suggests a predominantly serotonergic effect, a critical consideration for predicting its physiological and toxicological outcomes.[2][3] The significant serotonergic activity of 4-MA may contribute to its unique toxicological profile, particularly when combined with other stimulants like amphetamine.[3] This comparative guide highlights the nuances in the pharmacological profiles of ring-substituted amphetamines and underscores the importance of integrating both in vitro and in vivo data for a comprehensive understanding.
References
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 3. 4-Methyl-amphetamine: a health threat for recreational amphetamine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. bdoc.ofdt.fr [bdoc.ofdt.fr]
- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adderall - Wikipedia [en.wikipedia.org]
- 9. Methylphenidate - Wikipedia [en.wikipedia.org]
- 10. Neurotransmitter Release Assay [bio-protocol.org]
Cross-Reactivity of 4-Methylamphetamine with Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing emergence of novel psychoactive substances, including positional isomers of regulated amphetamines, presents a significant challenge to conventional drug screening methodologies. One such compound, 4-methylamphetamine (4-MA), has raised concerns regarding its potential for cross-reactivity with existing amphetamine immunoassays, which could lead to misinterpretation of screening results. This guide provides a comparative analysis of the cross-reactivity of 4-MA with commercially available amphetamine immunoassays, supported by experimental data to aid researchers in the accurate assessment of their findings.
Quantitative Cross-Reactivity Data
The cross-reactivity of 4-methylamphetamine (4-MA) has been evaluated against several common amphetamine immunoassays. The following table summarizes the available quantitative data, indicating the concentration of 4-MA required to produce a positive result, which is equivalent to the assay's cutoff concentration for amphetamine or methamphetamine.
| Immunoassay | Target Analyte (Calibrator) | 4-MA Concentration for Positive Result | Reference |
| Roche KIMS Amphetamines II | d-amphetamine | 250 ng/mL | [1] |
| Syva Emit® II Plus Amphetamines | d-methamphetamine | > 900 ng/mL (based on methiopropamine) | [1] |
| Microgenics DRI® Ecstasy Assay | MDMA | Not explicitly stated | |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | d-methamphetamine | Not explicitly stated | |
| CEDIA® DAU Amphetamine/Ecstasy Assay | d-amphetamine/MDMA | Not explicitly stated |
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical step in validating a screening method for new or emerging substances. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound like 4-methylamphetamine with an amphetamine immunoassay.
Objective: To determine the minimum concentration of a test compound (e.g., 4-methylamphetamine) that produces a positive result in a specific amphetamine immunoassay.
Materials:
-
The amphetamine immunoassay kit to be tested (e.g., EMIT, CEDIA, FPIA).
-
Certified reference material of the test compound (4-methylamphetamine).
-
Certified drug-free human urine.
-
Calibrators and controls provided with the immunoassay kit.
-
Appropriate laboratory equipment (e.g., automated chemistry analyzer, pipettes, vortex mixer).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 4-methylamphetamine) in a suitable solvent (e.g., methanol, deionized water) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the stock solution into certified drug-free human urine to create a range of concentrations of the test compound.
-
The concentration range should be broad enough to include concentrations that are expected to be negative, as well as those that may produce a positive result.
-
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the positive and negative controls to ensure the assay is performing within specifications.
-
Analyze the series of spiked urine samples on the calibrated analyzer.
-
-
Data Analysis:
-
Record the immunoassay response for each concentration of the test compound.
-
Determine the lowest concentration of the test compound that produces a result at or above the assay's established cutoff value for the target analyte (e.g., amphetamine or methamphetamine). This concentration is considered the point of cross-reactivity.
-
-
Calculation of Percent Cross-Reactivity (Optional):
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant that produces a positive result) x 100
-
Visualizing the Immunoassay Principle
The following diagram illustrates the competitive binding principle underlying a typical homogeneous enzyme immunoassay used for drug screening.
Caption: Competitive Immunoassay Principle.
Conclusion
The available data indicates that 4-methylamphetamine exhibits significant cross-reactivity with the Roche KIMS Amphetamines II immunoassay, producing a positive result at a concentration of 250 ng/mL[1]. The Syva Emit® II Plus Amphetamines assay appears to be less susceptible to interference from 4-MA, requiring a much higher concentration to trigger a positive response[1]. For other common amphetamine immunoassays, specific cross-reactivity data for 4-MA is not as readily available, highlighting the importance of in-house validation studies. Researchers and drug development professionals should be aware of these potential cross-reactivities when interpreting amphetamine screening results and consider the use of more specific confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid false-positive findings.
References
Validating In Vitro Models for Predicting the In Vivo Effects of Substituted Amphetamines: A Comparative Guide
A focused analysis of in vitro models for predicting the in vivo neurotoxic effects of substituted amphetamines, with a special focus on 4-methylamphetamine (4-MA) and its analogs.
Disclaimer: Direct experimental data validating in vitro models for the specific prediction of in vivo effects of 4-methylamphetamine (4-MA) are limited in the current scientific literature. Therefore, this guide utilizes data from closely related and well-studied substituted amphetamines, primarily methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA), as surrogates to provide a comparative framework. The principles and methodologies described herein are applicable to the future study and validation of in vitro models for 4-MA.
The development of reliable in vitro models that can accurately predict the in vivo neurotoxicity of novel psychoactive substances is a critical endeavor in toxicology and drug development. Substituted amphetamines, a class of psychoactive compounds that includes 4-methylamphetamine (4-MA), are known to exert significant effects on the central nervous system. Understanding and predicting their potential for neurotoxicity is paramount for public health and safety. This guide provides a comparative overview of common in vitro models used to assess the neurotoxic potential of substituted amphetamines and evaluates their correlation with established in vivo effects.
In Vivo Effects of Substituted Amphetamines
The in vivo neurotoxic effects of substituted amphetamines like METH and MDMA are multifaceted and primarily target monoaminergic systems. Key in vivo effects include:
-
Dopaminergic and Serotonergic Neurotoxicity: Damage to dopamine (DA) and serotonin (5-HT) nerve terminals in various brain regions.
-
Monoamine Release: Acute increases in the extracellular levels of dopamine and serotonin.
-
Oxidative Stress: Generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage.
-
Hyperthermia: A significant increase in core body temperature, which exacerbates neurotoxicity.
-
Neuroinflammation: Activation of microglia and astrocytes, contributing to neuronal damage.
-
Excitotoxicity: Excessive activation of glutamate receptors, leading to neuronal cell death.
Comparison of In Vitro Models for Predicting Neurotoxicity
A variety of in vitro models are employed to screen for and investigate the mechanisms of neurotoxicity of substituted amphetamines. Each model possesses distinct advantages and limitations in its ability to recapitulate the complex in vivo environment.
| In Vitro Model | Key Endpoints Measured | Correlation with In Vivo Effects | Advantages | Limitations |
| Immortalized Neuronal Cell Lines (e.g., SH-SY5Y) | Cell Viability (MTT, LDH assays), Oxidative Stress (ROS production), Apoptosis (Caspase activation), Mitochondrial Dysfunction. | Good for predicting general cytotoxicity and oxidative stress. Limited in predicting specific effects on dopaminergic or serotonergic systems without further differentiation and characterization. | High-throughput, cost-effective, reproducible, and readily available. | Genetically homogenous, may not fully represent the diversity of neuronal populations in the brain. Lacks the complex cell-cell interactions of brain tissue. |
| Primary Neuronal Cultures (e.g., Cortical or Mesencephalic Neurons) | Neuronal Viability, Neurite Outgrowth, Synaptic Integrity, Neurotransmitter Uptake and Release, Oxidative Stress. | Higher predictive value for neurotoxicity targeting specific neuronal populations (e.g., dopaminergic neurons). Can model synaptic dysfunction. | More physiologically relevant than cell lines, as they are derived directly from animal brain tissue. Allow for the study of specific neuronal subtypes. | More technically demanding and expensive to prepare and maintain. Ethical considerations regarding animal use. Limited lifespan in culture. |
| Organotypic Brain Slice Cultures (e.g., Hippocampal or Striatal Slices) | Neuronal Cell Death (Propidium Iodide staining), Glial Activation, Synaptic Plasticity, Neurotransmitter Release. | Excellent for studying the effects on tissue architecture, cell-cell interactions, and neuroinflammation. Can model excitotoxicity and glial responses. | Preserves the three-dimensional structure and cellular diversity of the brain region. Allows for the study of complex neuronal circuits. | Technically challenging to prepare and maintain. Limited to a few weeks in culture. Does not fully replicate the in vivo systemic environment (e.g., blood-brain barrier, peripheral metabolism). |
| Synaptosomes | Neurotransmitter Uptake and Release, Mitochondrial Function, Oxidative Stress. | Useful for studying direct effects on presynaptic terminals and monoamine transporters. | Provides a purified preparation of nerve terminals, allowing for the direct measurement of synaptic functions. | Lacks the postsynaptic component and the broader cellular context of the brain. |
Experimental Protocols
SH-SY5Y Cell Culture and Cytotoxicity Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (10 µM) for 5-7 days.
-
Cytotoxicity Assay (MTT):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., 4-MA or its analogs) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Primary Cortical Neuron Culture and Immunocytochemistry
-
Culture Preparation:
-
Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue in DMEM with 10% FBS to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine-coated coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures at 37°C in a 5% CO2 incubator.
-
-
Immunocytochemistry for Neuronal Markers:
-
After treatment with the test compound, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2 for dendrites, NeuN for mature neurons) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize and quantify neuronal morphology and survival using fluorescence microscopy.
-
In Vivo Microdialysis for Dopamine and Serotonin
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum or nucleus accumbens.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., 4-MA) via intraperitoneal injection.
-
Analyze the dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in substituted amphetamine neurotoxicity and a general workflow for validating in vitro models.
Caption: Key signaling pathways implicated in the neurotoxicity of substituted amphetamines.
Caption: A logical workflow for the validation of in vitro models against in vivo data.
Conclusion
While a definitive, validated in vitro model for predicting the in vivo effects of 4-MA is yet to be established, the existing models for other substituted amphetamines provide a strong foundation for future research. A tiered approach, beginning with high-throughput screening in cell lines, followed by more detailed mechanistic studies in primary neurons and organotypic slice cultures, is likely to be the most effective strategy. The ultimate goal is to develop in vitro systems that can accurately and reliably predict the neurotoxic potential of new psychoactive substances like 4-MA, thereby reducing the reliance on animal testing and accelerating the risk assessment process. Further research directly comparing the in vitro and in vivo effects of 4-MA is crucial to bridge the current data gap.
Comparative Analysis of Receptor Binding Affinities for 4-Methylethcathinone (4-MA) and its Analogs at Monoamine Transporters
A comprehensive guide for researchers and drug development professionals on the binding profiles of synthetic cathinones at dopamine, norepinephrine, and serotonin transporters.
This guide provides a comparative analysis of the receptor binding affinities of 4-Methylethcathinone (4-MA) and its structural analogs for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and predicting their pharmacological effects. All quantitative data is summarized in a clear tabular format, and detailed experimental methodologies are provided for the key cited experiments.
Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, inhibition constant) of 4-MA (represented by its close analog, 4-methylethcathinone or 4-MEC) and a selection of its analogs at human monoamine transporters (hDAT, hNET, and hSERT). Lower Ki values indicate a higher binding affinity.
| Compound | 4-MA (4-MEC) | Mephedrone (4-MMC) | 4-EMC | 4-MDMC |
| hDAT (Ki, nM) | 128 | 148.9 | 130 | 1650 |
| hNET (Ki, nM) | 85.3 | 41.9 | 100 | 2430 |
| hSERT (Ki, nM) | 831 | 512.8 | 990 | 226 |
Data sourced from "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release" and other cited literature.
Experimental Protocols
The binding affinities presented in this guide were primarily determined using radioligand binding assays with cells expressing the human monoamine transporters.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligand: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.
-
Test compounds (4-MA analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK cells expressing the target transporter in assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow of a typical radioligand displacement assay used to determine the binding affinities of 4-MA and its analogs.
Caption: Workflow of a radioligand displacement assay.
A Head-to-Head Comparison of the Behavioral Effects of 4-Methylamphetamine (4-MA) and 4-Fluoroamphetamine (4-FA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of two substituted amphetamines, 4-methylamphetamine (4-MA) and 4-fluoroamphetamine (4-FA). The information is compiled from preclinical studies to assist researchers in understanding the distinct and overlapping pharmacological profiles of these compounds.
Summary of Key Behavioral Effects
| Behavioral Assay | 4-Methylamphetamine (4-MA) | 4-Fluoroamphetamine (4-FA) | Key Observations |
| Locomotor Activity | Stimulant effects observed, but quantitative data on potency (ED₅₀) is not readily available in the reviewed literature. | Induces a dose-dependent increase in locomotor activity. | Both compounds are expected to increase locomotor activity, a hallmark of psychostimulants. However, the relative potencies remain to be fully elucidated in comparative studies. |
| Drug Discrimination | Data on substitution for classic psychostimulants like methamphetamine is not available in the reviewed literature. | Substitutes for the discriminative stimulus effects of fenfluramine, a serotonin releaser. | This suggests that the subjective effects of 4-FA may have a more significant serotonergic component compared to what might be expected for 4-MA, which is structurally closer to methamphetamine. |
| Self-Administration | Limited data suggests it may be self-administered, but its reinforcing efficacy compared to other amphetamines is not well-characterized. | Data on self-administration and reinforcing efficacy is not readily available in the reviewed literature. | The abuse liability of both compounds requires further investigation through self-administration studies. |
Mechanism of Action and Signaling Pathways
Both 4-MA and 4-FA are presumed to exert their effects by interacting with monoamine transporters, leading to increased extracellular levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The relative activity at these transporters is believed to underlie their distinct behavioral profiles. 4-FA has been shown to be a more potent serotonin releaser compared to amphetamine, while its effects on the dopaminergic system are less pronounced than amphetamine's.[1] In rats, administration of 4-FA led to a roughly 300% increase in dopamine levels and a 30% increase in serotonin levels.[1] The subjective effects of 4-FA in humans are reported to be a mix of stimulant and empathogenic effects, similar to a state between amphetamine and MDMA.[2]
Figure 1: Simplified signaling pathway of 4-MA and 4-FA at monoamine transporters.
Experimental Protocols
Locomotor Activity Assay
This experiment is designed to measure the stimulant effects of a compound on spontaneous movement in rodents.
Figure 2: Workflow for a typical locomotor activity experiment.
Methodology:
-
Subjects: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.
-
Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Animals are habituated to the testing chambers for a set period (e.g., 30-60 minutes).
-
Following habituation, animals are injected with either the test compound (4-MA or 4-FA at various doses) or a vehicle control.
-
Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Data are analyzed to determine the dose-effect relationship for each compound. The effective dose 50 (ED₅₀), the dose that produces 50% of the maximal effect, is calculated to compare the potencies of the compounds.
Drug Discrimination Assay
This procedure is used to assess the subjective effects of a drug by training an animal to recognize and respond to the interoceptive cues produced by the drug.
Figure 3: Workflow for a drug discrimination experiment.
Methodology:
-
Subjects: Male Sprague-Dawley rats are frequently used.
-
Apparatus: Operant conditioning chambers equipped with two levers and a device for delivering reinforcement (e.g., food pellets).
-
Procedure:
-
Training: Animals are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine) and a second lever after receiving a vehicle injection to receive a reward. This continues until they reliably discriminate between the two states.
-
Testing: Once trained, animals are given a test compound (4-MA or 4-FA) and the percentage of responses on the drug-associated lever is measured.
-
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The ED₅₀ for substitution is the dose of the test compound that produces 50% drug-appropriate responding.
Self-Administration Assay
This assay is considered the gold standard for assessing the reinforcing effects and abuse potential of a drug.
Figure 4: Workflow for an intravenous self-administration experiment.
Methodology:
-
Subjects: Rhesus monkeys or rats are commonly used.
-
Apparatus: Operant conditioning chambers equipped with a response lever and an infusion pump connected to an indwelling intravenous catheter.
-
Procedure:
-
Surgery: Animals are surgically implanted with a chronic indwelling intravenous catheter.
-
Acquisition: Animals learn to press a lever to receive an infusion of the drug.
-
Fixed-Ratio (FR) Schedule: The relationship between the number of responses and drug delivery is held constant (e.g., one response for one infusion, FR1). A dose-response curve is generated by varying the dose per infusion.
-
Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases. The "breakpoint" is the highest ratio the animal will complete to receive the drug and is a measure of the drug's reinforcing efficacy.[3]
-
-
Data Analysis: Key measures include the rate of responding, the number of infusions earned, and the breakpoint on a PR schedule. These are compared between compounds to assess relative abuse liability.
Conclusion
The available literature provides a foundational understanding of the behavioral effects of 4-FA, highlighting its stimulant properties with a notable serotonergic component. However, a comprehensive head-to-head comparison with 4-MA is hampered by a lack of directly comparable quantitative data for 4-MA across key behavioral assays. Further research is warranted to fully characterize the behavioral pharmacology of 4-MA and to conduct direct comparative studies with 4-FA to better understand their relative potencies, mechanisms of action, and abuse potential.
References
- 1. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating Animal Self-Administration Models for 4-Methylamphetamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the use of animal self-administration models in the study of 4-methylamphetamine (4-MA). Due to a lack of extensive, publicly available self-administration data specifically for 4-MA, this guide leverages the robust and well-documented data for its close structural and pharmacological analog, methamphetamine (METH). By presenting the established reinforcing effects and experimental protocols for METH, this document offers a validated starting point for researchers seeking to investigate the abuse potential of 4-MA.
Comparative Analysis of Reinforcing Effects: Methamphetamine as a Proxy
Intravenous self-administration is considered the gold standard for assessing the reinforcing properties and abuse liability of psychoactive substances in preclinical models.[1] Laboratory animals, including rats and mice, will voluntarily self-administer most drugs of abuse that humans do, making this a powerful tool for studying the neurobiological underpinnings of addiction.[2]
Table 1: Methamphetamine Self-Administration in Rodent Models
| Parameter | Species | Dose Range (mg/kg/infusion) | Reinforcement Schedule | Key Findings | Reference |
| Number of Infusions | Hooded-Wistar Rats | 0.01 - 0.3 | Fixed-Ratio (FR) | Inverted U-shaped dose-response curve. | [2] |
| Drug Intake (mg/kg/day) | Long-Evans Rats | 0.02 | Long Access (6h/day) | Escalation of drug intake over time, indicating dependence. | [3] |
| Breakpoint | Not Specified | Not Specified | Progressive-Ratio (PR) | High breakpoint, indicating strong motivation to take the drug. | |
| Extinction & Reinstatement | Rats | 0.05 - 0.1 | FR | Drug- and cue-induced reinstatement of drug-seeking behavior. | [4] |
Experimental Protocols
The following protocols for intravenous self-administration of methamphetamine in rats can be adapted for the study of 4-methylamphetamine.
Surgical Procedure: Intravenous Catheter Implantation
-
Animal Subjects: Male Wistar or Long-Evans rats are commonly used.
-
Catheter Construction: Catheters are typically constructed from medical-grade silicone tubing attached to a 22-gauge cannula.
-
Anesthesia: Anesthesia is induced and maintained using a mixture of ketamine and xylazine or isoflurane.
-
Implantation: A small incision is made in the back of the neck, and the catheter is passed subcutaneously to the jugular vein. The catheter is inserted into the jugular vein and secured with sutures. The cannula exits from the back of the neck.
-
Patency: Catheter patency is maintained by daily flushes with a sterile saline solution containing heparin and an antibiotic.
Self-Administration Procedure
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump are used.
-
Acquisition: Rats are placed in the operant chambers and allowed to press the active lever to receive an intravenous infusion of the drug. Each infusion is paired with a visual or auditory cue (e.g., illumination of the stimulus light).
-
Reinforcement Schedules:
-
Fixed-Ratio (FR) Schedule: The animal receives a single infusion for a fixed number of lever presses (e.g., FR1, one press per infusion). This is used to establish and maintain self-administration.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the drug's motivational strength.
-
-
Extinction and Reinstatement: Following stable self-administration, the drug is replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking can then be triggered by a drug-priming injection, presentation of the conditioned cues, or exposure to stress. This models relapse behavior.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Intravenous Self-Administration
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Intravenous methamphetamine self-administration in rats: effects of intravenous or intraperitoneal MDMA co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Identity of 4-Methylamphetamine in Seized Street Samples: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic laboratories and researchers. Among these, 4-methylamphetamine (4-MA), a ring-substituted amphetamine analogue, has been identified in seized street samples, often mixed with other substances.[1][2] Accurate and robust analytical methods are crucial for the unambiguous identification and confirmation of 4-MA to support law enforcement, public health initiatives, and research into its pharmacological and toxicological properties.
This guide provides a comparative overview of the primary analytical techniques used to identify and confirm the presence of 4-methylamphetamine in seized street samples: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide outlines the experimental protocols for each technique, presents a summary of their performance characteristics, and includes a workflow for the analysis of seized samples.
Comparison of Analytical Techniques for 4-Methylamphetamine Analysis
The selection of an analytical technique for the identification of 4-MA depends on various factors, including the required level of confidence, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and NMR spectroscopy for the analysis of amphetamine-type substances. It is important to note that while specific quantitative data for 4-MA is limited, the presented values for related amphetamines provide a reasonable estimate of expected performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by ionization and mass-to-charge ratio detection. | Separation by polarity, followed by ionization and precursor-product ion monitoring. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Limit of Detection (LOD) | 0.05 ng/mg (for amphetamines in hair)[1] | 0.25 - 0.31 µg/L (for amphetamines in blood)[3][4] | Typically in the µg to mg range; less sensitive than MS methods. |
| Limit of Quantification (LOQ) | 0.1 ng/mg (for amphetamines in hair)[1] | ~1 µg/L (for amphetamines in blood)[4] | Higher than MS techniques, generally in the mg/mL range for accurate quantification. |
| **Linearity (R²) ** | > 0.99[1] | > 0.99[4] | Can be linear over a wide concentration range with the use of an internal standard.[5] |
| Precision (%RSD) | < 15%[1] | < 10%[6] | < 5% (for quantitative NMR)[5] |
| Accuracy (%Recovery) | 77 - 87% (for amphetamines)[1] | 85 - 97% (for amphetamines)[3][4] | High accuracy with proper calibration and internal standards. |
| Specificity | Good; can be limited by isomeric compounds with similar mass spectra.[5][7] Derivatization can improve specificity.[5] | Very high, especially with Multiple Reaction Monitoring (MRM). | Excellent for structural elucidation and isomer differentiation.[7] |
| Sample Throughput | High | High | Lower |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections provide established protocols for the analysis of 4-methylamphetamine using GC-MS, LC-MS/MS, and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds like 4-MA.[2]
Sample Preparation:
-
Homogenize the seized sample powder.
-
Dissolve a known amount of the sample (e.g., 1 mg) in a suitable solvent such as methanol (1 mL).
-
Vortex the sample to ensure complete dissolution.
-
If necessary, filter the solution to remove any insoluble cutting agents.
-
For derivatization (optional but recommended for isomer differentiation), an aliquot of the extract can be evaporated to dryness and reacted with a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Instrumentation and Conditions: [7]
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Acquisition: Full scan mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for the analysis of complex mixtures and trace amounts of substances.[6]
Sample Preparation:
-
Homogenize the seized sample powder.
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent mixture (e.g., methanol/water 50:50 v/v).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute the filtered solution to a final concentration within the calibration range of the instrument.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: Zorbax Extend-C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: API 3000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). For 4-MA, typical transitions would be monitored (e.g., precursor ion m/z 150.1, with product ions for quantification and qualification).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the differentiation of isomers, which can be a challenge for mass spectrometry-based methods alone.[7]
Sample Preparation: [7]
-
Dissolve approximately 5-10 mg of the seized sample in a suitable deuterated solvent (e.g., 0.6 mL of methanol-d4 or chloroform-d).
-
If the sample is a salt (e.g., hydrochloride), deuterium oxide (D2O) can be used as the solvent.[7]
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP for aqueous samples) for chemical shift referencing.
Instrumentation and Conditions: [7]
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (optional for complex structures): COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to confirm the connectivity of atoms.
-
-
Key Parameters for ¹H NMR:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-90°.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of seized street samples suspected of containing 4-methylamphetamine.
Caption: Workflow for 4-MA Identification.
Conclusion
The confirmation of 4-methylamphetamine in seized street samples requires a multi-faceted analytical approach. GC-MS serves as a robust and widely available screening tool, while LC-MS/MS provides enhanced sensitivity and selectivity, particularly for complex mixtures. For unambiguous structural confirmation and isomer differentiation, NMR spectroscopy is the gold standard. By employing these techniques in a coordinated workflow, forensic laboratories and researchers can confidently identify and characterize 4-methylamphetamine, contributing to a more comprehensive understanding of the evolving landscape of novel psychoactive substances.
References
- 1. jfda-online.com [jfda-online.com]
- 2. A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Safety Operating Guide
Proper Disposal of 4-Methylamphetamine: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe and compliant disposal of 4-Methylamphetamine, ensuring the safety of personnel and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances like 4-Methylamphetamine is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans.
Regulatory Framework and Compliance
4-Methylamphetamine (4-MA) is classified as a Schedule II controlled substance in the United States, indicating a high potential for abuse.[1] Its disposal is therefore strictly regulated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The primary mandate from the DEA is that any disposal method must render the controlled substance "non-retrievable."[2][3] This means the physical or chemical condition of the substance must be permanently and irreversibly altered, making it unusable for all practical purposes.[2]
It is a violation of DEA regulations to abandon controlled substances. Principal investigators are responsible for the disposal of all controlled substances in their possession before laboratory closure or the expiration of their DEA registration.[2]
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 4-Methylamphetamine. The SDS provides comprehensive information on hazards, handling, and emergency measures.
GHS Hazard Statements for similar amphetamine compounds include: [4][5]
-
H301: Toxic if swallowed.
-
H336: May cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling 4-Methylamphetamine. This includes:
-
Gloves: Use proper glove removal technique to avoid skin contact.[4]
-
Eye Protection: Safety glasses or a face shield.
-
Lab Coat: To protect from skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation.[4][5]
Chemical Incompatibilities: 4-Methylamphetamine is incompatible with strong oxidizing agents.[4]
Disposal Procedures
The DEA and EPA have outlined specific requirements for the disposal of controlled substances and hazardous pharmaceutical waste. The following steps provide a compliant and safe disposal workflow.
Step 1: Waste Characterization
All waste containing 4-Methylamphetamine must be classified as hazardous waste. The EPA has established four characteristics for hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[6] Given its toxicological properties, 4-Methylamphetamine waste falls under the toxicity characteristic.
Step 2: On-Site Destruction (When Permissible and Feasible)
While on-site destruction is an option, it is highly regulated and must result in the substance being non-retrievable. The DEA does not endorse specific methods but allows for processes like chemical digestion.[3] However, developing and validating such a procedure is a significant undertaking and is generally not performed in a standard research laboratory.
Step 3: Utilization of a DEA-Registered Reverse Distributor
The most common and recommended method for the disposal of controlled substances from a research setting is through a DEA-registered reverse distributor.[2][7] These are specialized waste management companies authorized to handle and dispose of controlled substances.
Experimental Protocol for Reverse Distributor Disposal:
-
Segregation and Storage:
-
Carefully segregate all waste containing 4-Methylamphetamine from other laboratory waste streams.
-
Store the waste in a designated, secure location that is compliant with DEA regulations for the storage of Schedule II substances. This typically involves a securely locked, substantially constructed cabinet or safe.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "4-Methylamphetamine."
-
-
Contact a DEA-Registered Reverse Distributor:
-
Identify and contract with a reverse distributor that is registered with the DEA to handle Schedule II controlled substances.
-
-
Documentation:
-
When transferring Schedule II substances to a reverse distributor, the distributor must issue an official DEA Form 222 to the registrant.[7]
-
The registrant must maintain a detailed record of the disposal, including the date, the name and registration number of the reverse distributor, and the quantity of the substance disposed of.[7]
-
The reverse distributor is responsible for completing a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction of the substance and providing a copy to the registrant.[7]
-
All disposal records must be maintained for a minimum of three years.[2]
-
Step 4: Disposal of Empty Containers
Empty stock bottles that previously contained 4-Methylamphetamine must have their labels removed or made unreadable before being discarded with non-regulated waste. The disposal of the empty container should be logged in the registrant's records.[2]
Prohibited Disposal Methods:
-
Drain Disposal ("Sewering"): The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][9][10]
-
Mixing with Coffee Grounds or Cat Litter: These methods are not considered to render the substance non-retrievable by the DEA for registrants.[11]
-
Regular Trash Disposal: Unaltered 4-Methylamphetamine or its waste cannot be disposed of in the regular trash.
Data Presentation
Table 1: Chemical and Physical Properties of 4-Methylamphetamine
| Property | Value |
| IUPAC Name | 1-(4-methylphenyl)propan-2-amine[1][12] |
| Synonyms | 4-MA, p-TAP, Aptrol[1][12] |
| Molecular Formula | C₁₀H₁₅N[1] |
| Molecular Weight | 149.237 g/mol [1] |
| Appearance (HCl salt) | White powder[12] |
| Melting Point (HCl salt) | 149.9 °C[12] |
| CAS Number | 64-11-9 (base), 41632-56-8 (HCl salt)[1][12] |
| UN Number (for transport) | 2811[4] |
Mandatory Visualization
References
- 1. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. campus.und.edu [campus.und.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 9. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 10. Ensure compliance with EPA rule: Ban all sewering of hazardous waste drugs | Accreditation & Quality Compliance Center [accreditationqualitycenter.com]
- 11. ashp.org [ashp.org]
- 12. swgdrug.org [swgdrug.org]
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Methylamphetamine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling 4-Methylamphetamine, (+)-. It outlines mandatory personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure the safety of researchers and the integrity of the laboratory environment.
Essential Safety Precautions and Personal Protective Equipment
Handling 4-Methylamphetamine necessitates stringent safety protocols due to its hazardous nature. The following table summarizes the required personal protective equipment.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Hand Protection | Double gloving with powder-free nitrile gloves is required. The outer glove should be removed and disposed of after each distinct operation. Change gloves at least every hour or immediately if contaminated, torn, or punctured.[1] |
| Eye and Face Protection | Safety glasses with side shields are mandatory at all times. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powdered form of the substance. For large spills or situations with a high potential for aerosolization, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used.[2] |
| Protective Clothing | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs must be worn.[1] A lab coat is not sufficient. |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan for Handling 4-Methylamphetamine
Adherence to a strict, step-by-step operational plan is critical to minimize exposure and prevent contamination.
Pre-Operational Checks
-
Designated Area: All handling of 4-Methylamphetamine must occur in a designated and clearly marked area, such as a chemical fume hood or a Class II biological safety cabinet, to control potential exposure.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit containing appropriate neutralizing agents are readily accessible and operational.
-
Personnel Training: All personnel must be trained on the specific hazards of 4-Methylamphetamine, the correct use of PPE, and emergency procedures.
Handling Procedure
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance within a chemical fume hood to minimize the risk of inhalation. Handle the substance with care to avoid generating dust. For creating solutions, add the solvent to the vial containing the pre-weighed compound slowly to prevent splashing.
-
Experimental Use: Conduct all experimental procedures involving 4-Methylamphetamine within a fume hood.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Post-Handling
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for 4-Methylamphetamine and Contaminated Materials
As a controlled substance, the disposal of 4-Methylamphetamine is regulated and must be meticulously documented.
-
Segregation of Waste: All waste contaminated with 4-Methylamphetamine, including unused product, solutions, contaminated PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Non-Retrievable State: According to DEA regulations, controlled substances must be rendered "non-retrievable" before disposal. This means the substance is permanently altered and cannot be readily extracted or abused.
-
Disposal Methods:
-
Incineration: This is the preferred method for the ultimate disposal of 4-Methylamphetamine waste.
-
Reverse Distributor: For larger quantities or expired stock, a DEA-registered reverse distributor should be contacted to manage the disposal process.
-
-
Documentation: Maintain a detailed log of all 4-Methylamphetamine waste, including the date, amount, and method of disposal.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of 4-Methylamphetamine.
Caption: Logical workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
